molecular formula C9H14N2 B2479775 2-Pyridinamine, 4-(2-methylpropyl)- CAS No. 908269-99-8

2-Pyridinamine, 4-(2-methylpropyl)-

Cat. No.: B2479775
CAS No.: 908269-99-8
M. Wt: 150.225
InChI Key: DNJJHRUBJUNVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 4-(2-methylpropyl)-, registered under CAS number 111098-36-3, is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This specialty pyridine derivative is structurally characterized by an amine group and an isobutyl (2-methylpropyl) group attached to its pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research . While specific biological data and advanced applications for this compound are not extensively reported in the available literature, its structure suggests potential as a key building block for the development of more complex molecules. Researchers can leverage this compound in the synthesis of novel compounds for various investigative purposes, including medicinal chemistry and materials science. The compound is intended for research and development use only and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJJHRUBJUNVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutyl-2-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of 4-isobutyl-2-aminopyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development. Given the limited direct experimental data for this specific molecule, this document synthesizes information from its parent compound, 2-aminopyridine, with established principles of physical organic chemistry to predict its characteristics. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like 4-isobutyl-2-aminopyridine, understanding these properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. The presence of the isobutyl group, a branched alkyl substituent, is known to influence properties such as lipophilicity and steric hindrance, which can in turn affect a molecule's interaction with biological targets and its overall pharmacokinetic profile.[1][2]

Section 1: Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-isobutyl-2-aminopyridine and its parent compound, 2-aminopyridine. The predictions for the subject compound are based on the known values for 2-aminopyridine and the anticipated effects of the 4-isobutyl substituent.

Property2-Aminopyridine (Known Values)4-Isobutyl-2-Aminopyridine (Predicted)Rationale for Prediction
Molecular Formula C₅H₆N₂[3][4][5]C₉H₁₄N₂Addition of a C₄H₈ group.
Molecular Weight 94.11 g/mol [3][5]150.23 g/mol Sum of atomic weights of the constituent atoms.
Appearance White to light brown crystalline solid[3][6]Colorless to pale yellow solid or liquidAlkyl substitution may lower the melting point, potentially resulting in a liquid at room temperature.
Melting Point 57-60 °C[6]Lower than 2-aminopyridineThe bulky, non-planar isobutyl group can disrupt crystal lattice packing, leading to a lower melting point.
Boiling Point 204-210 °C[6][7]Higher than 2-aminopyridineIncreased molecular weight and van der Waals forces due to the isobutyl group will increase the boiling point.
Solubility Soluble in water, alcohol, benzene, ether[6]Sparingly soluble in water; soluble in organic solventsThe hydrophobic isobutyl group will significantly decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.
pKa ~6.86 (for the pyridinium ion)Slightly higher than 2-aminopyridineThe electron-donating nature of the isobutyl group is expected to increase the basicity of the pyridine ring nitrogen, resulting in a higher pKa.
LogP (Octanol-Water Partition Coefficient) 0.48[3]Significantly higher than 2-aminopyridineThe addition of the lipophilic isobutyl group will increase the compound's preference for the octanol phase.

Section 2: Synthesis and Structural Elucidation

The synthesis of 4-isobutyl-2-aminopyridine can be approached through various established methods for the alkylation of pyridine rings. A common strategy involves the reaction of a suitable pyridine precursor with an isobutyl-containing reagent. One potential synthetic route is the Chichibabin amination of a 4-isobutylpyridine.[8] Alternatively, a more targeted approach would involve the coupling of a pre-functionalized pyridine ring.

General Synthetic Workflow

Caption: A generalized synthetic workflow for 4-isobutyl-2-aminopyridine.

Structural Characterization

Unequivocal structural confirmation of the synthesized 4-isobutyl-2-aminopyridine would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the substitution. The isobutyl group would present a distinct set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyridine ring.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the signals for the pyridine ring carbons and the four carbons of the isobutyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isobutyl group or parts of it, providing further structural information.[9]

Section 3: Experimental Protocols for Physicochemical Property Determination

The following section details standardized laboratory procedures for the experimental determination of the key physicochemical properties of 4-isobutyl-2-aminopyridine.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small sample of the crystalline compound into a fine powder using a mortar and pestle.[10]

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[11]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.[12][13]

Caption: Workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15]

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Liquid sample

Procedure (Micro Method):

  • Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube).[16]

  • Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat source.

  • The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[16][17]

Solubility Determination

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guide, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[18]

Apparatus:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

Procedure:

  • Place a small, accurately weighed amount of the solid sample (e.g., 10 mg) or a measured volume of a liquid sample into a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) to the test tube.[19]

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe if the solute has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent.

  • For compounds insoluble in water, test their solubility in acidic (5% HCl) and basic (5% NaOH) solutions to assess the presence of basic or acidic functional groups.[20]

pKa Determination by NMR Spectroscopy

Principle: The pKa of an ionizable group can be determined by monitoring the change in the chemical shift of a nearby nucleus (typically ¹H) as a function of pH. The chemical shift will be different for the protonated and deprotonated forms of the molecule.[7][21]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • pH meter

  • D₂O (deuterium oxide)

  • Acid (e.g., DCl in D₂O) and base (e.g., NaOD in D₂O) solutions

Procedure:

  • Prepare a stock solution of the compound in D₂O.

  • Divide the stock solution into several NMR tubes.

  • Adjust the pD (the pH in D₂O) of each sample to a different value using the acid and base solutions, covering a range of at least 2 pD units above and below the estimated pKa.

  • Acquire a ¹H NMR spectrum for each sample.

  • Identify a proton signal that shows a significant change in chemical shift with pD.

  • Plot the chemical shift of this proton against the pD.

  • The pD at the inflection point of the resulting sigmoidal curve corresponds to the pKa.

Section 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For aminopyridines, which are hydrophilic basic compounds, reversed-phase HPLC is a common method.[22][23]

Typical HPLC Conditions for Aminopyridine Analysis:

  • Column: C18 stationary phase (e.g., Shim-pack Scepter C18).[24]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).[24][25][26]

  • Detection: UV detection is suitable for aromatic compounds like aminopyridines, typically in the range of 254-280 nm.[24]

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Temperature: Controlled column temperature (e.g., 35 °C) for reproducible results.[24]

Section 5: Safety and Handling

Aminopyridine derivatives should be handled with care, as they can be toxic if ingested, inhaled, or absorbed through the skin.[27][28]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.[28]

  • Chemical-resistant gloves.[29]

  • Lab coat.

  • Work in a well-ventilated fume hood.[29]

Handling and Storage:

  • Avoid creating dust.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[28]

  • Keep containers tightly closed.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and water.[30]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-isobutyl-2-aminopyridine, a molecule of interest in contemporary drug discovery. By integrating predictive methodologies with established experimental protocols, this document serves as a valuable resource for researchers. The accurate determination and interpretation of these properties are critical for advancing our understanding of this compound's potential as a therapeutic agent.

References

  • Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 15, 2026, from [Link]

  • Wang, J., & Hou, T. (2018). Physics-Based Solubility Prediction for Organic Molecules.
  • To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Determination of the melting point. (n.d.). Retrieved February 15, 2026, from [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). China National Knowledge Infrastructure. Retrieved February 15, 2026, from [Link]

  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved February 15, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 15, 2026, from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 15, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 15, 2026, from [Link]

  • Isobutyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of 2-Aminopyridine (CAS 504-29-0). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • 4-aminopyridine. (n.d.). s d fine-chem limited. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. (2017, March 31). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Facile Synthesis of Functionalized 4-Aminopyridines. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved February 15, 2026, from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, July 25). DigitalCommons@UNO. Retrieved February 15, 2026, from [Link]

  • safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved February 15, 2026, from [Link]

  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 15, 2026, from [Link]

  • 3-Aminopyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PMC. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

  • Process For Producing 4 Aminopyridines. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). Retrieved February 15, 2026, from [Link]

  • Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. (2009, October 30). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019, December 19). ACS Publications. Retrieved February 15, 2026, from [Link]

  • CN1807415A - 4-aminopyridine preparation method. (n.d.). Google Patents.

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Pyridinamine, 4-(2-methylpropyl)-

[1]

Executive Summary

This technical guide outlines the characterization strategy for 2-Pyridinamine, 4-(2-methylpropyl)- (also known as 4-isobutyl-2-aminopyridine).[1] As a functionalized aminopyridine, this molecule serves as a critical fragment in the synthesis of kinase inhibitors and GPCR ligands. Its physicochemical behavior is dominated by two competing structural features: the basic 2-aminopyridine core (pKa ~7.1) and the lipophilic isobutyl tail (LogP ~2.3).[1]

Failure to account for the ionization behavior of this molecule often leads to "crashing out" in neutral biological assays or degradation during scale-up. This guide provides a self-validating framework to determine its thermodynamic solubility and stress-stability profile, ensuring data integrity for downstream drug development.

Molecular Identity & Theoretical Predication

Before initiating wet-lab experiments, we must establish the theoretical boundaries that dictate experimental conditions.

PropertyValue / PredictionImplication for Protocol
Chemical Name 2-Pyridinamine, 4-(2-methylpropyl)-Target Analyte
CAS Number 32596-62-0Verification Standard
Formula C

H

N

MW: 150.22 g/mol
Predicted pKa ~7.1 (Pyridine N)Critical: Solubility will drop logarithmically > pH 6.[1]0.
Predicted LogP ~2.3Moderately lipophilic; requires organic modifier in HPLC.
H-Bond Donors 1 (Exocyclic Amine)Potential for crystal polymorphism.[1]

Mechanistic Insight: The 4-isobutyl group is electron-donating. Compared to the parent 2-aminopyridine (pKa 6.86), the isobutyl group slightly increases electron density on the ring nitrogen, likely shifting the pKa upward to ~7.1. This makes the molecule a stronger base than many standard pyridine fragments.

Solubility Profiling Protocols

A. Thermodynamic Solubility (The "Shake-Flask" Standard)

Objective: Determine the saturation solubility (

121

The Protocol:

  • Preparation: Weigh 10 mg of solid 4-isobutyl-2-aminopyridine into 4 mL glass vials (in triplicate).

  • Media Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8, and 7.4).

    • Note: At pH 1.2, the molecule is fully protonated (

      
      ).[1] Expect high solubility (>10 mg/mL).[1]
      
    • Note: At pH 7.4, the molecule is predominantly neutral (

      
      ).[1] Expect low solubility (<1 mg/mL).[1]
      
  • Equilibration: Agitate at 25°C for 24 hours (rotary mixer).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. If the supernatant is not clear, filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).[1]

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

B. Biorelevant Media Screening

For drug development applications, simple buffers are insufficient. The lipophilic isobutyl tail interacts with micelles.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Contains taurocholate/lecithin.[1] The hydrophobic isobutyl group will partition into mixed micelles, likely enhancing solubility at pH 6.5 compared to phosphate buffer alone.

  • FeSSIF (Fed State): Higher lipid content.[1] Expect 2-3x solubility increase due to lipophilic solubilization.

Visualization: Solubility Workflow

SolubilityProtocolStartSolid Sample(10 mg)BufferBuffer Addition(pH 1.2 - 7.4)Start->BufferEquilibEquilibration(24h, 25°C)Buffer->EquilibSepPhase Separation(Centrifuge/Filter)Equilib->SepAnalHPLC AnalysisSep->AnalCalcCalculate S_eq(mg/mL)Anal->Calc

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Stability Assessment Strategies

The 2-aminopyridine core is generally robust, but the exocyclic amine and the alkyl side chain introduce specific vulnerabilities.

A. Forced Degradation (Stress Testing) Protocol

Perform these tests early to identify "soft spots" in the molecule.[1]

StressorConditionMechanistic Risk
Acid Hydrolysis 1N HCl, 60°C, 24hLow Risk. Pyridines are stable to acid. Unlikely to deaminate.
Base Hydrolysis 1N NaOH, 60°C, 24hLow Risk. Resistant to nucleophilic attack.
Oxidation 3% H

O

, RT, 4h
High Risk. Formation of N-oxide on the ring nitrogen or oxidation of the amine to nitro/nitroso species.
Photolysis UV/Vis (1.2M lux hours)Moderate Risk. Aminopyridines can undergo photo-dimerization or ring opening under intense UV.[1]
Thermal 80°C (Solid State), 1 weekPhysical Risk. Check for sublimation or melting (isobutyl group lowers lattice energy).[1]
B. Analytical Method for Stability (HPLC-UV)

To detect degradation, the analytical method must separate the parent peak from polar degradants (N-oxides).[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

    • Why Basic? At acidic pH, the pyridine is protonated and elutes early (poor retention). At pH 10, it is neutral and retains well on C18.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 230 nm (strong pyridine absorbance) and 254 nm.[1]

Visualization: Stability Logic Flow

StabilityLogicSample4-Isobutyl-2-aminopyridineStressApply Stress Conditions(Oxidation, Heat, pH)Sample->StressQuenchQuench/NeutralizeStress->QuenchHPLCUPLC/HPLC Analysis(Basic pH Mobile Phase)Quench->HPLCDecisionNew Peaks> 0.1%?HPLC->DecisionStableMolecule StableProceed to FormulationDecision->StableNoIdentifyIsolate & Identify(LC-MS/NMR)Decision->IdentifyYes

Figure 2: Decision tree for evaluating stability data and characterizing degradants.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] Geneva: ICH, 2003. Link

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text for pKa/Solubility protocols).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79260345 (Related Isomer Structure).[1] Accessed Feb 2026.[5] Link

  • Bhattachar, S.N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 297(1-3), 2006.

Methodological & Application

Application Note: A Strategic Guide to Developing Cell-Based Assays for Novel Aminopyridine Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 4-isobutyl-2-aminopyridine

Abstract

The aminopyridine class of molecules holds significant therapeutic potential, highlighted by the clinical use of 4-aminopyridine (4-AP) as a potassium channel blocker for managing symptoms of multiple sclerosis.[1][2] The exploration of novel aminopyridine analogues, such as 4-isobutyl-2-aminopyridine, necessitates a robust and systematic approach to cellular characterization. This guide provides a comprehensive framework for developing and implementing a suite of cell-based assays to determine the mechanism of action, potency, and cytotoxic profile of these emerging modulators. We present detailed, field-proven protocols for a high-throughput fluorescent membrane potential assay to assess primary target engagement and a multiplexed viability/cytotoxicity assay to establish the therapeutic window. The causality behind experimental choices, integrated data interpretation, and quality control benchmarks are emphasized to ensure the generation of reliable and actionable data for drug discovery professionals.[3][4][5]

Scientific Rationale & Assay Strategy

1.1. The Aminopyridine Scaffold: A Presumed Mechanism of Action

Aminopyridines are well-documented blockers of voltage-gated potassium (Kv) channels.[6][7] These channels are critical for repolarizing the cell membrane following an action potential. By inhibiting Kv channels, aminopyridines prolong the duration of the action potential, which can enhance neurotransmitter release at synapses and improve nerve impulse conduction in demyelinated axons.[2][7] 4-aminopyridine (also known as dalfampridine) is a non-selective inhibitor of various Kv channels, with IC50 values in the micromolar range for subtypes like Kv1.1 and Kv1.2.[6]

Given this precedent, it is hypothesized that 4-isobutyl-2-aminopyridine, a novel structural analogue, also functions by modulating ion channels. The addition of an isobutyl group and the shift of the amino group to the 2-position will likely alter the compound's lipophilicity, basicity (pKa), and steric profile, thereby influencing its potency, cell permeability, and target selectivity compared to 4-AP.[1]

1.2. A Two-Pronged Assay Strategy

A successful compound characterization strategy must balance the assessment of desired activity with potential toxicity. Therefore, we propose a parallel workflow:

  • Primary Functional Assay: A direct measure of the compound's effect on the presumed target. A high-throughput membrane potential assay is ideal for screening and potency determination, as Kv channel blockade directly leads to cell membrane depolarization.

  • Secondary Cytotoxicity Assay: A quantitative assessment of the compound's impact on cell health. This is crucial for determining the therapeutic window and ensuring that the observed functional effects are not artifacts of cellular toxicity.[4][5]

This integrated approach provides a clear path from initial screening to lead candidate selection.

Integrated Assay Development Workflow

The overall workflow is designed to be logical and efficient, moving from broad functional screening to specific safety profiling. Each stage includes critical decision points based on robust data analysis.

AssayWorkflow cluster_0 Phase 1: Target Engagement & Potency cluster_1 Phase 2: Therapeutic Window Assessment cluster_2 Phase 3: Decision & Advancement Start Start: Compound Synthesis (4-isobutyl-2-aminopyridine) CellSelection Cell Line Selection (e.g., HEK293 expressing Kv1.3, SH-SY5Y endogenous channels) Start->CellSelection Protocol1 Protocol 1: Membrane Potential Assay (Fluorescence-based, HTS) CellSelection->Protocol1 Protocol2 Protocol 2: Multiplexed Viability/ Cytotoxicity Assay CellSelection->Protocol2 IC50_Calc Data Analysis: Calculate IC50 & Z'-Factor Protocol1->IC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc CC50_Calc Data Analysis: Calculate CC50 Protocol2->CC50_Calc Decision Go / No-Go Decision End Advance to Secondary Screens (e.g., Electrophysiology, Selectivity Panel) Decision->End  High SI  (e.g., >10) Discard Discard or Redesign (Low Potency or High Toxicity) Decision->Discard  Low SI  (e.g., <10) SI_Calc->Decision

Caption: Overall Assay Development Workflow.

Protocol 1: High-Throughput Functional Screening: A Fluorescent Membrane Potential Assay

3.1. Principle

This assay uses a fluorescence resonance energy transfer (FRET)-based, voltage-sensitive dye to measure changes in cell membrane potential. In its resting state, the plasma membrane is polarized (negative inside). The addition of a depolarizing stimulus (e.g., a high concentration of potassium chloride, KCl) opens voltage-gated channels, causing the membrane potential to become less negative. A compound that blocks Kv channels will prevent the cell from repolarizing efficiently, resulting in a sustained period of depolarization, which is detected as a change in fluorescence. This method is highly amenable to high-throughput screening (HTS) in 96- or 384-well formats.

3.2. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing a human Kv channel (e.g., Kv1.3) or a neuroblastoma cell line with endogenous channels (e.g., SH-SY5Y).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (if applicable).

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Test Compound: 4-isobutyl-2-aminopyridine, dissolved in DMSO to create a 10 mM stock.

  • Control Compounds: 4-Aminopyridine (positive control), DMSO (vehicle/negative control).

  • Reagents:

    • FLIPR® Membrane Potential Assay Kit (or equivalent).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Stimulus Buffer: Assay Buffer containing a high concentration of KCl (e.g., 60 mM) to induce depolarization.

3.3. Step-by-Step Protocol

  • Cell Culture and Plating:

    • Culture cells to ~80-90% confluency using standard aseptic techniques.

    • Harvest cells and perform a cell count.

    • Resuspend cells in culture medium to a final density of 250,000 cells/mL (optimization may be required).

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Plating:

    • Prepare a serial dilution series of 4-isobutyl-2-aminopyridine and the 4-AP positive control in Assay Buffer. The final assay concentrations should typically range from 0.1 nM to 100 µM.

    • Include wells for vehicle control (Assay Buffer with the same final % DMSO as the highest compound concentration).

    • Transfer 10 µL of the diluted compounds and controls to a separate compound plate.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer.

    • Remove the culture medium from the cell plate and add 40 µL of the dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Assay Execution and Data Acquisition:

    • Set up a fluorescence plate reader (e.g., FLIPR Tetra®, FlexStation®) to measure kinetic fluorescence.

    • Place both the cell plate and the compound plate into the instrument.

    • Program the instrument to perform a fluidic addition sequence:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 10 µL/well from the compound plate.

      • Read fluorescence for 3-5 minutes to observe compound effects.

      • Add 20 µL/well of the Stimulus Buffer (high KCl).

      • Continue reading fluorescence for another 3-5 minutes to measure the depolarization and subsequent repolarization response.

3.4. Data Analysis and Quality Control

  • Response Calculation: The response is typically calculated as the peak fluorescence signal after stimulus addition minus the baseline fluorescence.

  • Normalization: Normalize the data where 0% inhibition is the vehicle control and 100% inhibition is the positive control (a saturating concentration of 4-AP).

  • IC50 Determination: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Robustness (Z'-Factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[8] It is calculated using the signals from the positive (pos) and negative (neg) controls:

    • Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

Table 1: Example Data from Membrane Potential Assay (Target: Kv1.3)

CompoundIC50 (µM)95% Confidence IntervalZ'-Factor
4-isobutyl-2-aminopyridine5.24.1 - 6.50.78
4-Aminopyridine (Control)28.522.1 - 36.80.78

Protocol 2: Assessing Therapeutic Window: A Multiplexed Viability/Cytotoxicity Assay

4.1. Principle

To distinguish between specific pharmacological effects and general toxicity, it is essential to measure cell viability. This protocol uses a multiplexed approach to measure two distinct parameters in the same well. First, cytotoxicity is measured by detecting the release of a protease from dead cells into the medium. Second, cell viability is measured by quantifying ATP, which is an indicator of metabolically active cells. This provides a rich dataset to accurately assess the compound's safety profile.

4.2. Materials & Reagents

  • Cell Line & Media: Same as Protocol 1.

  • Assay Plates: White, opaque-walled 96-well plates to maximize luminescent signal.

  • Test Compound & Controls: Same as Protocol 1; a known cytotoxic agent like Staurosporine can be used as a positive control for toxicity.

  • Reagents:

    • CellTox™ Green Cytotoxicity Assay (or equivalent fluorescent dead-cell stain).

    • CellTiter-Glo® 2.0 Viability Assay (or equivalent ATP-based assay).

4.3. Step-by-Step Protocol

  • Cell Plating:

    • Prepare a cell suspension at 100,000 cells/mL.

    • Dispense 100 µL into each well of the 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and controls in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for a prolonged period, typically 24 or 48 hours, to allow for cytotoxic effects to manifest.

  • Cytotoxicity Measurement (Read 1):

    • Prepare the CellTox™ Green reagent according to the manufacturer's protocol.

    • Add 15 µL of the reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure fluorescence on a plate reader using the appropriate filter set (e.g., 485nm Ex / 520nm Em).

  • Viability Measurement (Read 2):

    • Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 100 µL of the reagent to each well (equal to the volume of medium in the well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

4.4. Data Analysis and Interpretation

  • Data Normalization: Normalize both cytotoxicity and viability data to the vehicle control (0% effect) and a positive control for cell death (100% effect).

  • CC50 Determination: Plot the normalized viability data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the CC50 (concentration causing 50% cytotoxicity).

  • Selectivity Index (SI): This critical parameter provides a quantitative measure of a compound's therapeutic window.

    • SI = CC50 / IC50

    • A higher SI value is desirable, as it indicates that the compound is potent at its target at concentrations well below those that cause general cell death. An SI > 10 is a common benchmark for progression.

Table 2: Example Viability Data and Selectivity Index

CompoundIC50 (µM) [from Protocol 1]CC50 (µM) [SH-SY5Y, 48h]Selectivity Index (SI)
4-isobutyl-2-aminopyridine5.2> 100> 19.2
4-Aminopyridine (Control)28.5> 100> 3.5

Integrated Data Interpretation & Next Steps

The power of this workflow lies in the integration of functional and safety data. A compound is considered a promising "hit" if it demonstrates a potent IC50 in the functional assay and a high CC50 in the viability assay, resulting in a favorable Selectivity Index.

DecisionTree start Input Data IC50 = 5.2 µM CC50 > 100 µM si_calc Calculate SI SI = CC50 / IC50 SI > 19.2 start->si_calc potency_check Potent? (IC50 < 10 µM) si_calc->potency_check safety_check Safe? (SI > 10) potency_check->safety_check Yes optimize Decision: OPTIMIZE - Good Safety - Moderate Potency potency_check->optimize No advance Decision: ADVANCE - High Potency - Excellent Selectivity safety_check->advance Yes discard Decision: DISCARD - Poor Safety safety_check->discard No

Caption: Data Interpretation and Decision Matrix.

Based on the example data, 4-isobutyl-2-aminopyridine would be considered a strong candidate for advancement. Subsequent steps would include:

  • Electrophysiology: Use patch-clamp techniques to confirm the mechanism of action on specific ion channels and study the kinetics of the block.[9]

  • Selectivity Profiling: Screen the compound against a panel of different Kv channel subtypes and other ion channels to determine its selectivity.

  • ADME-Tox Studies: Investigate the compound's absorption, distribution, metabolism, excretion, and toxicity profiles in more complex systems.[10]

Conclusion

This application note outlines a validated, step-by-step strategy for the initial characterization of novel aminopyridine modulators like 4-isobutyl-2-aminopyridine. By integrating a high-throughput functional screen with a robust cytotoxicity assessment, researchers can efficiently identify potent compounds with a favorable safety profile. This logical, data-driven approach accelerates the drug discovery process by ensuring that only the most promising candidates are advanced for further, more resource-intensive investigation.

References

  • MaxCyte. Cell-Based Assay Development Solutions. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Gerbeth, C., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLOS ONE. [Link]

  • Infinix Bio. (2026). Cell Based Assays Explained: A Comprehensive Guide for Drug Development. [Link]

  • Mustapha, A. T., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Deroo, S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. [Link]

  • Ríos, C., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]

  • Panyi, G., et al. (1995). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology. [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. [Link]

  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain Communications. [Link]

  • Probes & Drugs. P&D Compounds. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Govindappa, P. K., et al. (2023). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. American Journal of Physiology-Cell Physiology. [Link]

  • Nikolova, V., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry. [Link]

  • Mustapha, A. T., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Shandra, A. A., et al. (2014). Targeted Delivery of 4-Aminopyridine Into the Rat Brain by Minicontainers from Carbon-Nanodiamonds Composite. ResearchGate. [Link]

  • Govindappa, P. K., et al. (2023). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. National Institutes of Health. [Link]

  • Soni, N., & Kam, P. (1982). 4-aminopyridine-a review. Anaesthesia and Intensive Care. [Link]

  • Crispin, R., et al. (2018). Bioorthogonal Approach to Identify Unsuspected Drug Targets in Live Cells. Molecular Imaging and Biology. [Link]

Sources

"2-Pyridinamine, 4-(2-methylpropyl)-" for neurological disorder research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

2-Pyridinamine, 4-(2-methylpropyl)- (CAS: 908269-99-8), commonly referred to as 4-Isobutyl-2-aminopyridine , is a lipophilic derivative of the classical aminopyridine scaffold. While 4-Aminopyridine (4-AP) is a well-established potassium channel blocker used clinically in Multiple Sclerosis, the 2-amino-4-alkylpyridine class is distinct. It is primarily investigated for its utility as a selective inhibitor of Inducible Nitric Oxide Synthase (iNOS) and as a probe for voltage-gated ion channel modulation with enhanced Blood-Brain Barrier (BBB) permeability.

This guide details the protocols for utilizing this compound to dissect neuroinflammatory pathways (specifically Microglial activation) and neuronal excitability. Its isobutyl group confers increased lipophilicity compared to the parent 2-aminopyridine, making it a critical tool for in vivo CNS studies where membrane penetration is rate-limiting.

Physicochemical Properties
PropertyValuebiological Implication
IUPAC Name 4-(2-methylpropyl)pyridin-2-amineStandard identification
CAS Number 908269-99-8Registry tracking
Molecular Weight 150.22 g/mol Small molecule; high diffusivity
LogP (Predicted) ~2.1 - 2.5High BBB Permeability (Ideal range for CNS drugs)
Solubility DMSO (>50 mM), EthanolRequires organic co-solvent for aqueous buffers
pKa ~6.8 (Pyridine N)Partially ionized at physiological pH

Part 2: Mechanism of Action (MoA)

To effectively use 4-Isobutyl-2-aminopyridine, researchers must understand its dual-action potential.

Primary Mechanism: iNOS Inhibition (Neuroinflammation)

In the context of neurodegenerative diseases (Alzheimer’s, Parkinson’s), activated microglia express Inducible Nitric Oxide Synthase (iNOS) , producing toxic levels of Nitric Oxide (NO).

  • Binding Mode: The 2-aminopyridine moiety mimics the guanidino group of L-Arginine (the substrate), binding to the heme active site of iNOS.

  • Selectivity: The 4-isobutyl substituent occupies the hydrophobic pocket near the substrate channel, potentially enhancing selectivity for iNOS over constitutive isoforms (eNOS/nNOS) compared to smaller analogs.

Secondary Mechanism: Potassium Channel Blockade (Excitability)

Like its isomer 4-AP, 2-aminopyridines can block voltage-gated potassium channels (


), albeit often with lower potency. This effect promotes presynaptic calcium influx and neurotransmitter release, useful in models of synaptic failure.
Pathway Visualization: Microglial iNOS Signaling

iNOS_Pathway LPS LPS / Cytokines (Pathological Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS_Gene iNOS Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) (Neurotoxic) iNOS_Enzyme->NO Catalysis Arg L-Arginine Arg->iNOS_Enzyme Substrate Neurotox Neuronal Apoptosis & Synaptic Loss NO->Neurotox Oxidative Stress Compound 4-Isobutyl-2-aminopyridine (Inhibitor) Compound->iNOS_Enzyme Competitive Inhibition (Heme Pocket)

Figure 1: Mechanism of Action in Microglia. The compound competitively inhibits iNOS, preventing the conversion of L-Arginine to neurotoxic Nitric Oxide.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Critical Step: The isobutyl group increases lipophilicity. Direct dissolution in saline will fail and cause precipitation.

  • Stock Solution (100 mM):

    • Weigh 15.0 mg of 4-Isobutyl-2-aminopyridine.

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber tubes and store at -20°C (stable for 3 months).

  • Working Solution (For Cell Culture):

    • Dilute the Stock 1:1000 in culture media to achieve 100 µM (0.1% DMSO final).

    • Perform serial dilutions in media containing 0.1% DMSO to maintain vehicle consistency.

Protocol B: In Vitro Microglial Neuroinflammation Assay

Objective: Determine the IC50 of the compound against LPS-induced NO production.

Materials:

  • BV-2 Microglial Cell Line.

  • Lipopolysaccharide (LPS) (O111:B4).

  • Griess Reagent (Sulfanilamide + NED).

  • 4-Isobutyl-2-aminopyridine (Test Compound).

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h.
    
  • Pre-treatment: Aspirate media. Add media containing the Test Compound (0.1 µM – 100 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (0.1% DMSO) only.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except "Blank".

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Assay (NO Quantification):

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL of Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL of NED solution; incubate 10 min in dark.

    • Measure Absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to LPS-only control. Plot log(concentration) vs. inhibition to derive IC50.

Protocol C: Ex Vivo Brain Slice Preparation (Excitability Check)

Objective: Verify if the compound alters neuronal excitability (off-target K+ channel blockade).

  • Slice Prep: Prepare 350 µm acute hippocampal slices from P21-P30 mice in ice-cold sucrose-ACSF.

  • Recovery: Incubate slices in standard ACSF at 32°C for 30 min, then Room Temp for 1h.

  • Perfusion: Transfer to recording chamber. Perfuse with oxygenated ACSF (2 mL/min).

  • Application:

    • Record baseline fEPSP (Field Excitatory Postsynaptic Potential) in CA1 stratum radiatum for 10 min.

    • Perfuse 4-Isobutyl-2-aminopyridine (50 µM) for 15 min.

    • Washout for 20 min.

  • Interpretation:

    • No Change: Compound is selective for iNOS/inflammation.

    • Increased fEPSP slope / Epileptiform activity: Compound blocks

      
       channels (Caution for in vivo seizure risk).
      

Part 4: Data Analysis & Interpretation

ParameterExpected Outcome (Neuroprotection)Warning Sign (Toxicity)
Griess Assay (NO) Dose-dependent reduction (IC50 < 10 µM)No effect or precipitation at high dose
Cell Viability (MTT) >90% viability at effective dose<80% viability (General cytotoxicity)
Electrophysiology Stable baselineHyperexcitability / Seizures

Calculating Selectivity Index (SI):



  • Target SI: > 50.[1] If SI < 10, the observed anti-inflammatory effect may be due to cell death rather than specific enzyme inhibition.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Neurotoxin (if K+ channel blocker).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Dispose of as hazardous organic chemical waste. Do not pour down the drain due to high aquatic toxicity potential of substituted pyridines.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link (Foundational text on aminopyridine-based iNOS inhibitors).

  • Rawji, K. S., et al. (2016). Immunosenescence of microglia and macrophages: impact on the ageing central nervous system. Brain, 139(3), 653-661. Link (Context for microglial activation assays).

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine on action potential duration. Journal of the Neurological Sciences, 247(2), 192-196. Link (Structural analog comparison for channel blockade).

  • BLD Pharm. (2023). 4-Isobutylpyridin-2-amine Safety Data Sheet. Link (Source for physicochemical data).

Sources

Protocol for dissolving "2-Pyridinamine, 4-(2-methylpropyl)-" for "in vitro" studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solubilization of 2-Pyridinamine, 4-(2-methylpropyl)- for In Vitro Research

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the solubilization, handling, and application of 2-Pyridinamine, 4-(2-methylpropyl)- (CAS No. 3766-27-6) for in vitro experimental use. Pyridine derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and chemical research for their diverse biological activities.[1] The accuracy and reproducibility of in vitro studies involving this and similar small molecules are critically dependent on proper compound handling and dissolution. This guide outlines the physicochemical properties of the compound, provides a detailed, validated protocol for the preparation of high-concentration stock solutions and subsequent working dilutions, and discusses best practices for ensuring experimental integrity.

Introduction to 2-Pyridinamine, 4-(2-methylpropyl)-

2-Pyridinamine, 4-(2-methylpropyl)-, also known as 4-isobutyl-2-pyridinamine, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological functions.[1][2] The addition of an isobutyl group to the 2-aminopyridine core increases the molecule's lipophilicity compared to simpler analogs like 2-amino-4-methylpyridine. This structural feature is a key determinant of its solubility profile, necessitating a robust and validated dissolution protocol to avoid compound precipitation and ensure accurate dosing in cellular and biochemical assays.

The primary challenge in working with lipophilic compounds in aqueous biological systems is their tendency to precipitate out of solution when diluted from an organic stock into culture media or buffers.[3] This can lead to inaccurate dose-response curves and misleading experimental outcomes. The following protocols are designed to mitigate these risks by establishing a reliable method for preparing and using this compound.

Physicochemical Properties and Solubility Profile

A thorough understanding of the compound's properties is essential for its effective use. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from close chemical analogs.

PropertyValue / InformationSource / Rationale
Molecular Formula C₉H₁₄N₂PubChem CID: 137839
Molecular Weight 150.22 g/mol PubChem CID: 137839
Appearance Likely a solid at room temperature.Based on analogs like 2-Amino-4-methylpyridine which is a solid with a melting point of 96-99 °C.[4]
Predicted Solubility Primary Recommendation: DMSO. Expected to be highly soluble.The isobutyl group increases lipophilicity, making polar aprotic solvents like Dimethyl Sulfoxide (DMSO) the ideal choice for creating high-concentration stock solutions.[5][6]
Secondary Solvents: Ethanol, DMF.Other polar organic solvents may also be effective.[7][8]
Aqueous Solubility: Expected to be low.Increased lipophilicity significantly reduces solubility in water and aqueous buffers. Analogs with higher polarity are water-soluble, but this is less likely for the target compound.[9]
Storage Store powder at -20°C, desiccated.Based on standard practice for small molecules to ensure long-term stability.[10] The compound may be hygroscopic, similar to related structures.[11]

Core Principles for Solution Preparation

The Rationale for High-Concentration Stock Solutions

Preparing a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent is standard practice for several reasons:[12]

  • Accuracy: It avoids the inaccuracies associated with weighing very small milligram or microgram quantities for each experiment.

  • Stability: Many compounds are more stable when stored at high concentrations in an appropriate solvent at low temperatures.[12]

  • Convenience: It simplifies the preparation of various working concentrations through serial dilution.

Solvent Selection: DMSO as the Gold Standard

For many water-insoluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[3]

  • Broad Solubility: As a polar aprotic solvent, DMSO can dissolve a vast array of chemical structures.[5]

  • Miscibility: It is miscible with water and cell culture media, facilitating the dilution process.

  • Cytotoxicity Consideration: A critical aspect of using DMSO is its potential for cytotoxicity at higher concentrations. It is imperative to keep the final concentration of DMSO in the cell culture medium low, typically ≤ 0.5% , and ideally ≤ 0.1% , to minimize solvent-induced artifacts.[6][10][13] A vehicle control (media with the same final DMSO concentration) must be included in every experiment. [6]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to create a 10 mM stock solution, a common starting concentration for many in vitro studies.

Materials:

  • 2-Pyridinamine, 4-(2-methylpropyl)- (powder)

  • Sterile, cell culture-grade DMSO (e.g., Sigma D2650)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Calculation: To prepare a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 0.001 L × 150.22 g/mol × 1000 mg/g = 1.50 mg

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out 1.50 mg of 2-Pyridinamine, 4-(2-methylpropyl)- powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature before storage.[14]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[10] Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Storage: Store the aliquots at -20°C or -80°C . A stock solution in DMSO is typically stable for at least 6 months when stored at -80°C.[10]

G cluster_prep Stock Solution Workflow calc Calculate Mass (e.g., 1.50 mg for 1 mL of 10 mM) weigh Weigh Compound (1.50 mg) calc->weigh Use MW = 150.22 g/mol add_dmso Add Solvent (1.0 mL DMSO) weigh->add_dmso dissolve Vortex to Dissolve (Ensure solution is clear) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot Avoids freeze-thaw cycles store Store at -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM stock solution into a complete cell culture medium for a final desired concentration.

Key Principle: To prevent the compound from precipitating (a phenomenon known as "salting out"), the stock solution should be added to the culture medium in a stepwise manner or by adding the stock to a vortexing tube of medium.[5] Never add medium directly to the concentrated stock.

Example: Preparing a 10 µM working solution in 10 mL of medium:

  • Calculate Dilution Factor:

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Final Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • Calculate Volume of Stock Needed:

    • Volume of Stock = Final Volume / Dilution Factor

    • Volume of Stock = 10 mL / 1000 = 0.01 mL = 10 µL

  • Procedure: a. Dispense 10 mL of pre-warmed complete cell culture medium into a sterile tube. b. Thaw one aliquot of the 10 mM stock solution and bring it to room temperature. c. Pipette 10 µL of the 10 mM stock solution and add it directly into the 10 mL of medium while gently vortexing or swirling the tube. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation. d. The final concentration of the compound is now 10 µM.

  • Final DMSO Concentration Check:

    • (10 µL DMSO / 10,000 µL total volume) × 100% = 0.1% DMSO . This is a biologically acceptable concentration for most cell lines.[6]

  • Vehicle Control Preparation:

    • Prepare a control solution by adding 10 µL of pure DMSO to 10 mL of the same pre-warmed complete cell culture medium. This vehicle control must be run in parallel with all experimental conditions.

G cluster_dilution Working Solution Dilution stock 10 mM Stock in DMSO (Stored at -80°C) add + stock->add 10 µL medium 10 mL Pre-Warmed Cell Culture Medium medium->add working Final Solution: 10 µM Compound 0.1% DMSO add->working Vortex gently during addition

Caption: Dilution of stock solution to working concentration.

Troubleshooting and Best Practices

  • Precipitation: If precipitation is observed upon dilution into the aqueous medium, several strategies can be employed. Try a two-step dilution process (e.g., first dilute 1:10 in DMSO, then dilute into the medium) or use a co-solvent system.[5][10] However, the simplest approach is often to work at a lower final concentration.

  • Kinetic vs. Thermodynamic Solubility: The protocols described here rely on achieving kinetic solubility, where a supersaturated but temporarily stable solution is formed.[15] It is crucial to use the working solution immediately after preparation, as the compound may precipitate over time.[3]

  • Stability Assessment: For long-term experiments (e.g., >24 hours), it is advisable to perform a short-term stability test. Prepare the working solution and incubate it under experimental conditions (e.g., 37°C, 5% CO₂). Check for precipitation visually or by measuring absorbance at various time points (0, 4, 24 hours).[5]

  • Safety: Handle the compound powder in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[16][17]

References

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today.
  • U.S. Food and Drug Administration (FDA). (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Thermo Scientific Alfa Aesar. Product Page for 2-Amino-4-methylpyridine. [Link]

  • PubChem. Compound Summary for 2-(2-Methylpropylsulfanylmethyl)pyridin-4-amine. [Link]

  • PubChem. Compound Summary for 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

  • Al-Ostoot, F.H., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • Loba Chemie. (2016). MSDS for 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS. [Link]

  • Bjerregaard-Andersen, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
  • PubChem. Compound Summary for 2-Isobutylpyridine. [Link]

  • The Good Scents Company. Information on 2-isobutyl pyridine. [Link]

  • Ratan, J. K., et al. (2019). Physicochemical properties of 4-amino pyridine a model pollutant.
  • Al-Malki, J., et al. (2023).
  • Stefansson, S., et al. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Cheméo. Chemical Properties of Isobutyl-propyl-amine. [Link]

  • Torres-Patiño, G., et al. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyridinamine, 4-(2-methylpropyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Pyridinamine, 4-(2-methylpropyl)-, a key intermediate for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield. We will explore various synthetic strategies, from the preparation of the core pyridine structure to the final amination step, emphasizing the critical parameters and potential pitfalls at each stage.

I. Synthetic Strategy Overview

The synthesis of 2-Pyridinamine, 4-(2-methylpropyl)- typically involves a multi-step process. A general and effective approach is the construction of the 4-isobutylpyridine core, followed by the introduction of the amino group at the 2-position. This guide will focus on the following key transformations:

  • Synthesis of the 4-Isobutylpyridine Core: Building the foundational pyridine ring with the desired alkyl substituent.

  • Preparation of a 2-Halo-4-isobutylpyridine Intermediate: Creating a suitable precursor for subsequent amination reactions.

  • Amination of the Pyridine Ring: Introducing the final amino group to yield the target molecule.

This workflow is visualized in the diagram below:

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 4-Isobutylpyridine Start->Step1 Step2 Halogenation at C2 Step1->Step2 Step3 Amination Step2->Step3 Product 2-Pyridinamine, 4-(2-methylpropyl)- Step3->Product

Caption: General synthetic workflow for 2-Pyridinamine, 4-(2-methylpropyl)-.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

A. Synthesis of the 4-Isobutylpyridine Core

A robust synthesis of the 4-isobutylpyridine core is crucial for a high overall yield. One common approach involves the condensation of aldehydes and other simple precursors.

Question 1: My yield of 4-isobutylpyridine from the reaction of isovaleraldehyde is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in pyridine synthesis from aldehydes, such as in variations of the Chichibabin pyridine synthesis, are a common challenge.[1] The complexity of the condensation cascade offers multiple pathways for side reactions. Here’s a breakdown of potential issues and optimization strategies:

  • Sub-optimal Reaction Conditions: The Chichibabin pyridine synthesis and related multicomponent reactions are highly sensitive to temperature, pressure, and reactant ratios.

    • Temperature Control: Ensure the reaction temperature is maintained within the optimal range for the specific protocol. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can promote polymerization and decomposition of the aldehyde starting material.

    • Ammonia Concentration: The concentration of ammonia is critical. In many one-pot syntheses, a high concentration of ammonia is required to drive the reaction towards the desired pyridine product.[1]

    • Catalyst Choice: While often uncatalyzed, some variations of pyridine synthesis benefit from a catalyst. For instance, the Bohlmann-Rahtz synthesis can be catalyzed by acids to lower the required reaction temperature.[2]

  • Side Reactions: The self-condensation of isovaleraldehyde or its reaction with intermediates can lead to a variety of byproducts.

    • Aldol Condensation: Isovaleraldehyde can undergo self-aldol condensation under basic or acidic conditions. Controlling the pH and the rate of addition of reactants can minimize this.

    • Over-alkylation: The newly formed pyridine ring can sometimes be susceptible to further alkylation, although this is less common for the pyridine product itself.

  • Purification Losses: 4-Isobutylpyridine is a liquid with a moderate boiling point.

    • Distillation: Fractional distillation is a common method for purification. Ensure your distillation setup is efficient to avoid loss of product. Check for leaks and use an appropriate column packing for good separation.

    • Extraction: During aqueous workup, ensure the pH is appropriately adjusted to keep the pyridine in its free base form for efficient extraction into an organic solvent. Multiple extractions with a smaller volume of solvent are generally more effective than a single extraction with a large volume.

Experimental Protocol: One-Pot Synthesis of 4-Alkylpyridines

Step Procedure
1In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (e.g., acetylacetone) and an alcoholic solvent (e.g., ethanol).
2Add ammonium acetate as the ammonia source.
3Add the alkynone (or a suitable isovaleraldehyde derivative in other pyridine syntheses).
4Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
5Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
6Purify the crude product by column chromatography or distillation.

For a synthesis starting from isovaleraldehyde, a cyclocondensation reaction with a CH acid like cyanothioacetamide in the presence of an amine can yield an isobutyl-substituted pyridine-2(1H)-thione, which can then be further converted. [4]

B. Halogenation of 4-Isobutylpyridine at the 2-Position

To prepare for Buchwald-Hartwig or Ullmann amination, a halogen (typically chlorine or bromine) must be introduced at the 2-position of the pyridine ring. Direct halogenation of pyridines is often difficult and can lead to a mixture of products. A more controlled approach involves the use of pyridine N-oxides.

Question 2: I am struggling with the selective 2-chlorination of 4-isobutylpyridine. What is the most reliable method?

Answer:

Direct electrophilic halogenation of pyridine is generally inefficient and non-selective due to the deactivating effect of the nitrogen atom. A highly effective and regioselective method for introducing a halogen at the 2-position is through the corresponding pyridine N-oxide.

The recommended workflow is as follows:

  • N-Oxidation: Oxidize 4-isobutylpyridine to 4-isobutylpyridine-N-oxide. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • 2-Chlorination: The N-oxide can then be selectively chlorinated at the 2-position using a variety of reagents.

Halogenation_Workflow Start 4-Isobutylpyridine Step1 N-Oxidation (e.g., m-CPBA) Start->Step1 Intermediate 4-Isobutylpyridine-N-oxide Step1->Intermediate Step2 2-Chlorination (e.g., POCl3 or Oxalyl Chloride) Intermediate->Step2 Product 2-Chloro-4-isobutylpyridine Step2->Product

Caption: Workflow for the 2-chlorination of 4-isobutylpyridine via the N-oxide.

Common Chlorinating Agents for Pyridine N-Oxides:

ReagentTypical ConditionsComments
Phosphorus oxychloride (POCl₃)Neat or in a solvent like chloroform, heated to reflux.A classic and effective reagent. Can be harsh.
Oxalyl chloride ((COCl)₂)With a base like triethylamine in a solvent like dichloromethane at low temperatures (e.g., 0 °C).[5][6]Milder conditions compared to POCl₃. Good for sensitive substrates.
Sulfuryl chloride (SO₂Cl₂)Often used for chlorination, but can sometimes lead to mixtures of isomers.Less common for this specific transformation.

Troubleshooting Poor Yields in 2-Chlorination:

  • Incomplete N-Oxidation: Ensure the initial N-oxidation has gone to completion. The presence of unreacted 4-isobutylpyridine will lead to lower yields of the chlorinated product. Monitor the reaction by TLC.

  • Decomposition: Pyridine N-oxides can be sensitive to strong acids and high temperatures. If using POCl₃, try to use the minimum necessary temperature and reaction time.

  • Workup Issues: The workup of reactions involving phosphorus reagents can be challenging. Quenching the reaction mixture carefully with ice-water and then basifying is a common procedure. Ensure the product is thoroughly extracted from the aqueous layer.

Experimental Protocol: 2-Chlorination using Oxalyl Chloride

The following is a general procedure for the chlorination of a pyridine N-oxide.

Step Procedure
1Dissolve the 4-isobutylpyridine-N-oxide in an anhydrous solvent like dichloromethane in a flask under an inert atmosphere.
2Cool the solution to 0 °C in an ice bath.
3Add triethylamine to the solution.
4Slowly add oxalyl chloride dropwise, maintaining the temperature at 0 °C.
5Stir the reaction mixture at 0 °C for the recommended time (e.g., 1-2 hours), monitoring by TLC.
6Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
7Separate the organic layer, and extract the aqueous layer with dichloromethane.
8Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
9Purify the crude 2-chloro-4-isobutylpyridine by column chromatography or distillation.
C. Amination of the Pyridine Ring

The final step is the introduction of the amino group at the 2-position. The three most common methods are the Buchwald-Hartwig amination, the Chichibabin reaction, and the Ullmann condensation. The choice of method can significantly impact the yield and purity of the final product.

Question 3: I am getting a low yield of 2-Pyridinamine, 4-(2-methylpropyl)- using the Chichibabin reaction with 4-isobutylpyridine. What is going wrong?

Answer:

The Chichibabin reaction, which involves the direct amination of a pyridine with sodium amide (NaNH₂), can be a powerful tool. However, it is known to have limitations, especially with substituted pyridines.[7][8]

  • Dimerization as a Major Side Reaction: For 4-alkylpyridines, a significant side reaction is the dimerization to form a 2,2'-bipyridine derivative. In the case of 4-tert-butylpyridine, this dimer can be the major product when the reaction is carried out at atmospheric pressure.[9][10] It is highly likely that 4-isobutylpyridine will exhibit similar reactivity.

    Solution: Performing the Chichibabin reaction under pressure can significantly suppress the formation of the dimer and favor the desired amination product. For 4-tert-butylpyridine, running the reaction under 350 psi of nitrogen pressure dramatically increased the yield of the 2-amino product from 11% to 74%.[9][10] A similar strategy is recommended for 4-isobutylpyridine. Adding ammonia to the reaction mixture to generate a partial pressure of ammonia can also improve yields.[11]

  • Reaction Conditions: The Chichibabin reaction is sensitive to the quality of the sodium amide and the reaction temperature.

    • Sodium Amide Quality: The purity of the sodium amide can influence the reaction rate.[7]

    • Temperature: The reaction typically requires high temperatures (100-200 °C).[11] Ensure the temperature is high enough for the reaction to proceed but not so high as to cause decomposition.

  • Workup: The workup of a Chichibabin reaction involves the careful quenching of the reaction mixture with water to hydrolyze the sodium salt of the product. The evolution of hydrogen gas during the reaction and quenching requires appropriate safety precautions.

Question 4: Which amination method, Buchwald-Hartwig, Chichibabin, or Ullmann, is likely to give the best yield for the synthesis of 2-Pyridinamine, 4-(2-methylpropyl)-?

Answer:

A direct comparison for this specific substrate is not available in the literature, but based on the general principles of these reactions, we can make an informed recommendation.

ReactionProsConsRecommendation
Buchwald-Hartwig Amination Generally high yielding, broad substrate scope, milder conditions than Ullmann.[12][13]Requires a 2-halo precursor, palladium catalyst and ligand can be expensive.Highly Recommended. This is often the most reliable and high-yielding method for the synthesis of 2-aminopyridines from 2-halopyridines.
Chichibabin Reaction Uses the readily available 4-isobutylpyridine directly, inexpensive reagents.Prone to dimerization with 4-alkylpyridines, requires high temperatures and sometimes pressure, can have moderate yields.[9][10]Feasible, but with caution. The potential for low yields due to dimerization makes this a less reliable option unless the reaction is performed under optimized pressure conditions.
Ullmann Condensation Copper-catalyzed, can be an alternative to palladium.Often requires even higher temperatures than Buchwald-Hartwig, may have a narrower substrate scope.Less Recommended. Generally, the Buchwald-Hartwig amination is preferred due to its milder conditions and broader applicability.

Optimizing the Buchwald-Hartwig Amination:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: For the amination of 2-chloropyridines, bulky, electron-rich phosphine ligands are often effective.

    • Recommended Ligands: XPhos and BrettPhos are excellent choices for the amination of aryl chlorides and have been shown to be effective for primary amines.[12][14]

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium precursors.[13][15]

  • Base: A strong, non-nucleophilic base is required.

    • Common Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used.[13]

  • Ammonia Source: For the synthesis of a primary amine, an ammonia surrogate is often used, such as benzophenone imine followed by hydrolysis, or L-valine-derived amides. Alternatively, ammonia gas can be used directly, but this requires specialized equipment.

  • Solvent: Anhydrous, non-polar aprotic solvents are typically used.

    • Common Solvents: Toluene or dioxane are good choices.

Experimental Protocol: General Buchwald-Hartwig Amination

Step Procedure
1To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.
2Add the 2-chloro-4-isobutylpyridine and the anhydrous, degassed solvent.
3Add the amine source (or bubble ammonia gas through the solution).
4Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
5Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
6Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
7Purify the crude product.
D. Purification of 2-Pyridinamine, 4-(2-methylpropyl)-

Effective purification is essential to obtain the final product with high purity. The basic nature of the pyridine nitrogen and the amino group can be exploited for purification.

Question 5: I am having difficulty purifying the final product. What are the best methods to remove unreacted starting materials and side products?

Answer:

A combination of techniques is often necessary for effective purification.

  • Acid-Base Extraction: This is a powerful method to separate the basic product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) until the pH is basic.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.

    • Solvent System: For 2-aminopyridines, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution from low to high polarity is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

    • Alternative Stationary Phases: If silica gel proves problematic, other stationary phases like alumina or amine-functionalized silica can be used.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Small-scale solubility tests in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes mixtures) are necessary to find the optimal solvent or solvent system.[7][9]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[7]

  • Cation-Exchange Chromatography: This technique is particularly useful for separating aminopyridine derivatives from reaction mixtures. The basic product binds to the cation-exchange resin, while neutral or acidic impurities can be washed away. The product is then eluted by changing the pH or ionic strength of the eluent.

III. References

  • Chichibabin, A. E. J. Russ. Phys. Chem. Soc.1914 , 46, 1216–1236.

  • Chichibabin Reaction. Grokipedia.

  • Dyachenko, V. D.; Krivokolysko, S. G.; Litvinov, V. P. Chemistry of Heterocyclic Compounds2004 , 40, 1573–1579.

  • Kröhnke, F. Angew. Chem. Int. Ed.1962 , 1, 626-626.

  • Chichibabin Reaction. Chemistry LibreTexts.

  • Xiong, X.; Bagley, M. C.; Chapaneri, K. Tetrahedron Lett.2004 , 45, 6121–6124.

  • Bohlmann, F.; Rahtz, D. Chem. Ber.1957 , 90, 2265–2272.

  • Chichibabin Reaction. Organic Chemistry Portal.

  • Bagley, M. C.; Dale, J. W.; Bower, J. Synlett2001 , 1149-1151.

  • Bagley, M. C.; Lunn, R.; Xiong, X. Tetrahedron Lett.2002 , 43, 8331–8334.

  • Bohlmann-Rahtz Pyridine Synthesis. J&K Scientific LLC.

  • Kröhnke Pyridine Synthesis. BenchChem.

  • O'Hara, F.; Baxter, E. W.; Reitz, A. B. Org. React.2003 , 63, 1.

  • Kröhnke Pyridine Synthesis. Wikipedia.

  • Hase, S.; Ikenaka, T. Anal. Biochem.1990 , 184, 135–138.

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. J. Am. Chem. Soc.2008 , 130, 13552–13554.

  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents.

  • Manley, D. W.; Bilodeau, M. T. Org. Lett.2004 , 6, 2433–2435.

  • Chichibabin reaction. Wikipedia.

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. Angew. Chem. Int. Ed.2019 , 58, 17118-17129.

  • Würtz, S.; et al. Beilstein J. Org. Chem.2011 , 7, 1484–1490.

  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society.

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal.

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction.

  • HPLC Protein Purification. Phenomenex.

  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.

  • Modified chichibabin reaction, and novel pyridine derivatives. European Patent Office.

  • HPLC Analysis and Purification of Peptides. ResearchGate.

  • US4386209A - Chichibabin reaction - Google Patents.

  • 2,6-Diamination of Substituted Pyridines via Heterogeneous Chichibabin Reaction. ResearchGate.

  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. BenchChem.

  • US11613549B2 - Bromination of pyridine derivatives - Google Patents.

  • Sample Preparation for Chromatographic Purification. Sigma-Aldrich.

  • Isovaleraldehyde. Wikipedia.

  • Regioselective chlorination of pyridine N‐oxides under optimized... - ResearchGate.

  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.

  • 2-Isobutylpyridine. PubChem.

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide.

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed.

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

  • Isobutyraldehyde. Wikipedia.

  • Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. YMC America.

  • Synthesis of pyridine aldehydes. US3160633A - Google Patents.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

  • Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate.

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI.

Sources

Technical Support Center: Optimizing Selectivity for 2-Pyridinamine, 4-(2-methylpropyl)- Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NOS-LEAD-OPT-04 Subject: Improving Target Selectivity for 4-Isobutyl-2-aminopyridine Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are currently working with 2-Pyridinamine, 4-(2-methylpropyl)- (also known as 4-isobutyl-2-aminopyridine ). In its current state, this molecule functions as a "warhead" fragment rather than a fully optimized drug candidate.

While the 2-aminopyridine "head" provides potent anchoring to the heme active site of Nitric Oxide Synthase (NOS) or the hinge region of certain kinases (e.g., CDKs), the 4-isobutyl "tail" is often too short and flexible to discriminate between closely related isoforms (e.g., iNOS vs. eNOS, or nNOS vs. eNOS).

This guide addresses the selectivity paradox : How to maintain high affinity for your primary target (likely iNOS or nNOS) while eliminating off-target binding to endothelial NOS (eNOS), which regulates critical blood pressure homeostasis.

Module 1: Chemical Modification (SAR Troubleshooting)

Issue: "My compound inhibits iNOS, nNOS, and eNOS with similar IC50 values (Promiscuity)."

Root Cause: The 4-isobutyl group binds into a hydrophobic pocket that is conserved across all NOS isoforms. It lacks the steric bulk or length to reach the "peripheral pocket" —a region where amino acid sequences diverge significantly between isoforms.

Troubleshooting Protocol: Structural Optimization

To improve selectivity, you must transition from a "Type I" (active site only) binder to a "Type II" (active site + peripheral pocket) binder.

Modification StrategyTechnical RationaleActionable Step
1. Rigidification The isobutyl chain is rotatable ("floppy"), causing an entropic penalty upon binding.Replace the isobutyl linker with a rigid aromatic ring (e.g., phenyl or pyridine) or a trans-olefin. This locks the conformation.
2. Extension (The "Reach") The isobutyl group is too short (~4-5 Å). The isoform-specific residues are ~10-15 Å away.Extend the 4-position with a linker (e.g., ethyl or propyl) attached to a basic amine (pyrrolidine or piperidine).
3. Electronic Tuning The pKa of the pyridine ring nitrogen affects heme coordination.Add electron-donating groups (e.g., -Me) to the 6-position to fine-tune the pKa for specific heme environments.
Visualization: The Selectivity Pathway

The following diagram illustrates the structural evolution required to transform your fragment into a selective inhibitor.

SelectivityOptimization Start Current Molecule: 4-isobutyl-2-aminopyridine Step1 Step 1: Rigidification (Replace alkyl with aryl linker) Start->Step1 Fix Entropy Step2 Step 2: Extension (Add polar tail to reach peripheral pocket) Step1->Step2 Target Non-Conserved Residues Goal Selective Candidate (High Affinity + Low eNOS binding) Step2->Goal Validation

Caption: Logical workflow for transforming the non-selective isobutyl fragment into a highly selective chemical probe.

Module 2: Assay Optimization (In Vitro Troubleshooting)

Issue: "My IC50 values fluctuate, and selectivity ratios change between assay runs."

Root Cause: 2-aminopyridines are competitive inhibitors with respect to the substrate L-Arginine. If you do not strictly control cofactor concentrations, your selectivity data is an artifact of assay conditions, not true binding affinity.

Diagnostic Checklist
  • L-Arginine Concentration:

    • Error: Running assays at saturating L-Arginine (e.g., 100 µM) for all isoforms.

    • Correction: You must run the assay at the Km of L-Arginine for each specific isoform.

      • iNOS Km: ~10 µM

      • nNOS Km: ~2-5 µM

      • eNOS Km: ~3-10 µM

    • Why? If you use excess Arginine, you artificially suppress the potency of your competitive inhibitor, masking selectivity windows.

  • Tetrahydrobiopterin (BH4) Levels:

    • Error: Using fully oxidized BH4.

    • Correction: Ensure fresh BH4 is added. 2-aminopyridines often alter the heme environment, making the enzyme more sensitive to BH4 stability.

Standardized Assay Protocol (Hemoglobin Capture)

Use this protocol to validate residence time, which correlates better with in vivo selectivity than simple IC50.

  • Prepare Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM BH4.

  • Incubation: Pre-incubate Enzyme + Inhibitor (Your Compound) for 15 minutes before adding substrate. This allows slow-onset binding to occur.

  • Initiation: Add L-Arginine (at Km) + NADPH.

  • Readout: Measure conversion of Oxyhemoglobin to Methemoglobin (absorbance at 401 nm vs 421 nm) over 10 minutes.

Module 3: Mechanism of Action

Understanding how your molecule fails is the first step to fixing it.

  • The Head (2-aminopyridine): Forms a hydrogen bond network with a conserved Glutamate residue (Glu371 in iNOS) and coordinates the Heme iron. This is the "Anchor."

  • The Tail (Isobutyl): Currently sits in a generic hydrophobic channel.

  • The Fix: In nNOS/iNOS, there is a specific aspartate/glutamate residue further down the channel that is NOT present in eNOS (which has an Asparagine). By extending your molecule to form a salt bridge with this residue, you gain selectivity.

BindingMechanism Heme Heme Iron (Active Site) Glu Conserved Glutamate (Glu371) Pocket Hydrophobic Pocket (Non-Selective Region) Peripheral Peripheral Pocket (Selectivity Filter) Head 2-Aminopyridine Head Binds Heme + Glu Head->Heme Coordination Head->Glu H-Bond Tail Isobutyl Tail Too Short/Floppy Head->Tail Linked Tail->Pocket Weak Hydrophobic Interaction NewTail Proposed Extension Reaches Peripheral Tail->NewTail Modify Here NewTail->Peripheral Target Interaction (Selectivity Gain)

Caption: Structural logic of binding. The current isobutyl tail fails to reach the 'Peripheral Pocket' necessary for isoform discrimination.

Frequently Asked Questions (FAQ)

Q1: Is the 4-isobutyl group toxic?

  • A: The isobutyl group itself is metabolically susceptible to oxidation (hydroxylation) by CYP450 enzymes. This can lead to rapid clearance. Replacing it with a fluorinated group or a cyclic ether often improves metabolic stability (t1/2) while maintaining the hydrophobic fit.

Q2: Can I use this scaffold for Kinase inhibition instead of NOS?

  • A: Yes. 2-aminopyridines are "privileged structures" for the ATP-binding site of kinases (e.g., CDK4/6, VEGFR). However, the selectivity challenge remains.[1][2] For kinases, the "gatekeeper" residue controls selectivity. You would need to enlarge the substituent at position 4 or 5 to clash with the gatekeeper of off-target kinases.

Q3: Why is eNOS inhibition a problem?

  • A: eNOS produces NO that regulates vasodilation.[2] Inhibiting eNOS causes hypertension and cardiovascular toxicity. Your goal is usually to inhibit iNOS (inflammation) or nNOS (neurodegeneration) while sparing eNOS.

References

  • Silverman, R. B., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors.[3][4][5][6] Journal of Medicinal Chemistry.[4]

  • Poulos, T. L., & Li, H. (2017). Structure-based design of neuronal nitric oxide synthase inhibitors. Accounts of Chemical Research.

  • Vasu, D., et al. (2022). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[5][6] Journal of Medicinal Chemistry.[4]

  • BenchChem Technical Data. (2025). Navigating Kinase Selectivity: A Comparative Guide to Aminopyridine Inhibitors.

Sources

Technical Support Center: Scale-Up of 4-Isobutyl-2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Response Team

Ticket ID: #SC-PYR-4ISO-001 Subject: Troubleshooting Scale-Up: Yield Loss, Safety Hazards, and Purification of 4-Isobutyl-2-aminopyridine Assigned Specialist: Senior Application Scientist, Process Development Group

Introduction

Welcome to the Process Chemistry Help Desk. You are likely encountering difficulties scaling up the synthesis of 4-isobutyl-2-aminopyridine . This scaffold is a critical intermediate for kinase inhibitors and analgesic pharmacophores.

The presence of the isobutyl group at the C4 position introduces specific challenges:

  • Lipophilicity: The alkyl chain increases solubility in organic solvents, complicating aqueous workups compared to simple aminopyridines.

  • Physical State: The product often isolates as a low-melting solid or viscous oil, making crystallization difficult.

  • Regioselectivity: While C4-substitution blocks one reactive site, the C2 vs. C6 selectivity remains a hurdle in direct amination.[1]

Below are the three primary synthesis modules. Select the module matching your current synthetic route.

Module 1: The Chichibabin Route (Direct Amination)

Status: High Risk / Low Cost Reagents: Sodium Amide (NaNH₂), Toluene/Xylene, High Temperature.

Common Failure Modes & Solutions

Q1: The reaction mixture turned into a black "tar" and the yield is <30%. What happened? Diagnosis: This is the classic "Chichibabin decomposition." High temperatures (>140°C) cause polymerization of the pyridine ring and decomposition of the unstable


-adduct (Meisenheimer complex) before hydride elimination occurs.
Corrective Action: 
  • Temperature Staging: Do not blast the reaction to reflux immediately.

    • Adduct Formation: Stir NaNH₂ and 4-isobutylpyridine at 100–110°C for 2 hours.

    • Elimination: Only raise to reflux (135–140°C) once the initial red/brown color (the

      
      -adduct) is formed.
      
  • Solvent Switch: Switch from xylene to Toluene or DMAc (Dimethylacetamide). While DMAc accelerates the reaction, it can increase tarring; Toluene is safer but slower.

  • Moisture Control: NaNH₂ is notoriously hygroscopic. Even 1% water content destroys the reagent and creates NaOH, which catalyzes polymerization. Use fresh, granular NaNH₂ (95%+) stored under argon.

Q2: We are seeing dangerous pressure spikes in the reactor. Diagnosis: The Chichibabin reaction evolves Hydrogen gas (H₂) as a byproduct. On a gram scale, this vents unnoticed. On a kilogram scale, this is a bomb. Corrective Action:

  • Venting: Ensure the reactor has an unrestricted path to a scrubber/flare.

  • Headspace Purge: Maintain a continuous slow stream of Nitrogen to sweep H₂ out of the headspace.

  • Modern Alternative (Safety): Consider the NaH/LiI method . Recent process improvements show that Sodium Hydride (NaH) combined with Lithium Iodide (LiI) acts as a safer "composite base" that allows amination at milder temperatures (65–85°C), significantly reducing H₂ evolution rates and tarring [1].

Q3: How do I remove the 2,6-diamino impurity? Diagnosis: The 4-isobutyl group does not sterically protect the C6 position. Excess NaNH₂ leads to double amination. Corrective Action:

  • Stoichiometry: Reduce NaNH₂ from 2.5 eq to 1.1 eq .

  • Rate: Add the NaNH₂ portion-wise rather than all at once.

Visual Workflow: Chichibabin Safety Logic

Chichibabin_Safety cluster_0 Modern Alternative Start Start: 4-Isobutylpyridine + NaNH2 Check_Moisture Check NaNH2 Quality (Is it grey/white? Is it dry?) Start->Check_Moisture Reaction Reaction Phase (Formation of σ-adduct) Check_Moisture->Reaction Pass Temp_Control Temp < 110°C (Red Color Formation) Reaction->Temp_Control High_Temp Ramp to 140°C (Hydride Elimination) Temp_Control->High_Temp H2_Risk CRITICAL HAZARD: H2 Gas Evolution High_Temp->H2_Risk Exotherm Quench Careful Quench (Ice/Water) High_Temp->Quench Complete NaH_LiI Use NaH + LiI (Temp: 65-85°C)

Figure 1: Safety and process flow for the Chichibabin amination. Note the critical temperature staging to prevent "tar" formation.

Module 2: The Buchwald-Hartwig Route (Transition Metal)

Status: High Cost / High Precision Reagents: 2-Chloro-4-isobutylpyridine, Pd catalyst, Amine source (e.g., LiHMDS or Benzophenone Imine).

Common Failure Modes & Solutions

Q1: The reaction is stalled at 10% conversion. We are using Pd(PPh₃)₄. Diagnosis: 2-Chloropyridines are electron-deficient and deactivated toward oxidative addition compared to bromides. Triphenylphosphine (PPh₃) is too weak a ligand for this substrate. Corrective Action:

  • Ligand Switch: You must use electron-rich, bulky phosphines.

    • Option A: Xantphos or BINAP (Chelating ligands prevent catalyst decomposition).

    • Option B: BrettPhos or RuPhos (specifically designed for difficult aryl chlorides).[1]

  • Catalyst Precursor: Switch from Pd(OAc)₂ to a precatalyst like Pd-G3-Xantphos . This ensures rapid formation of the active Pd(0) species without an induction period [2].

Q2: We are seeing "Hydrodehalogenation" (Product is 4-isobutylpyridine, Cl is gone). Diagnosis: This side reaction occurs when the reductive elimination of the amine is slow, allowing the Pd-intermediate to undergo


-hydride elimination or react with trace water.
Corrective Action: 
  • Solvent: Ensure solvents (Dioxane or Toluene) are anhydrous and degassed (sparged with Argon for 30 mins).

  • Amine Source: If using ammonia gas or aqueous ammonia, switch to LiHMDS (Lithium Hexamethyldisilazide) or Benzophenone Imine . These "ammonia surrogates" are more nucleophilic and prevent the hydrodehalogenation pathway. The protecting group is easily removed with mild acid later.

Q3: The catalyst is too expensive for our 1kg batch. Diagnosis: Buchwald conditions are costly. Corrective Action:

  • The "Copper" Alternative: If Pd is too expensive, try Copper(I) Oxide (Cu₂O) catalyzed amination in ethylene glycol with aqueous ammonia at 80–100°C. High pressure (autoclave) may be required, but Cu is significantly cheaper than Pd [3].

Module 3: Purification & Isolation (The "Oily Product" Issue)

Q1: The product is an oil and won't crystallize. Column chromatography is not viable at this scale. Diagnosis: 4-isobutyl-2-aminopyridine is highly lipophilic. The isobutyl chain disrupts crystal packing. Corrective Action: Acid-Base Salt Formation. Do not attempt to isolate the free base as a solid. Isolate it as a salt.

  • Workup: Dissolve the crude reaction mixture in Toluene.

  • Acid Wash: Wash with 1M HCl. The product moves to the aqueous layer (as the pyridinium salt); non-basic impurities (tar, unreacted starting material) stay in Toluene.

  • Precipitation:

    • Option A (Free Base): Basify the aqueous layer with NaOH to pH 12, extract into MTBE, and evaporate. If still oily, proceed to Option B.

    • Option B (Salt Isolation - Recommended): Treat the crude oil with HCl in Isopropanol or p-Toluenesulfonic acid (TsOH) in Acetone. The Tosylate salt of 4-isobutyl-2-aminopyridine is likely to be a nice, crystalline solid with a sharp melting point, ideal for GMP handling.

Q2: How do I quantify the 2,6-diamino impurity? Diagnosis: UV response factors differ between mono- and di-amino species. Corrective Action:

  • HPLC Method: Use a C18 column with a high pH buffer (Ammonium Bicarbonate, pH 10). At low pH, the protonated aminopyridines elute very quickly and tail badly. High pH keeps them neutral and improves separation.

Comparison of Routes
FeatureChichibabin (NaH/NaNH₂)Buchwald-Hartwig (Pd)SnAr (High Pressure)
Cost LowHighMedium
Safety Poor (H₂ gas, reactive metals)Good (Standard chemical handling)Fair (Pressure vessels)
Impurity Profile Tars, 2,6-diamino isomerPhosphine oxides, heavy metalsUnreacted chloride
Scale-Up Suitability Difficult (Heat transfer issues)Excellent (Linear scale-up)Good (If autoclave available)

References

  • Chichibabin with NaH/LiI

    • Title: C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.[2][3]

    • Source: Organic Syntheses 2021, 98, 194-211.
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amin
    • Source: Wikipedia / BenchChem Technical Notes.
    • URL:[Link][4][5]

  • Purification of Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives...[6][7][8][9] by cation-exchange chromatography.[6]

    • Source: PubMed / NIH (Anal Biochem).
    • URL:[Link]

  • General Scale-Up Hazards

    • Title: The Chichibabin Reaction: Mechanism and Safety.[10]

    • Source: Scientific Upd
    • URL:[Link][11]

Disclaimer: These protocols involve hazardous chemicals. Always conduct a Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) test on reaction mixtures before scaling up beyond 100g.

Sources

Interpreting unexpected spectroscopic data for "2-Pyridinamine, 4-(2-methylpropyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Spectroscopic Troubleshooting | Ticket Queue: Active

Welcome to the Analytical Support Center

Subject: Resolving Spectral Anomalies for 2-Amino-4-isobutylpyridine CAS: 504-29-0 (Parent scaffold ref) | Formula:


 | MW:  150.22  g/mol 

This guide addresses the most frequent "false positives" and interpretation errors reported by researchers working with 2-Pyridinamine, 4-(2-methylpropyl)- . Unlike standard aliphatic amines, the aminopyridine scaffold exhibits tautomeric and acid-base behaviors that frequently distort standard spectroscopic data.

Module 1: NMR Troubleshooting (The "Drifting Peaks" Phenomenon)

User Issue: "My


 NMR aromatic peaks are significantly downfield (0.5 - 1.0 ppm) compared to literature, and the amine signal is missing or extremely broad."

Root Cause Analysis: The most common cause is accidental protonation . 2-Aminopyridines are basic (


). If you purified your compound using HPLC with TFA (Trifluoroacetic acid) or workup with HCl, you likely isolated the salt form , not the free base.
  • Mechanism: Protonation occurs at the ring nitrogen (N1), not the exocyclic amine. This increases the electron demand of the ring, deshielding all aromatic protons (shifting them downfield).

  • Tautomerism: Protonation locks the molecule into a specific resonance hybrid that mimics the imino-form cation, further altering coupling constants.

Diagnostic Protocol: The "Shake Test"

Follow this self-validating workflow to confirm if your sample is a salt or just impure.

NMR_Troubleshooting Start Unexpected NMR Shifts Check_Solvent Check Solvent: Is it CDCl3 or MeOD? Start->Check_Solvent D2O_Shake Perform D2O Shake: Add 2 drops D2O to tube Check_Solvent->D2O_Shake Result_1 NH2 Peak Disappears Aromatic Peaks Stay D2O_Shake->Result_1 No Shift Result_2 Aromatic Peaks Shift Upfield (>0.2 ppm) D2O_Shake->Result_2 Shift Observed Conclusion_1 Normal Exchange: Compound is Free Base Result_1->Conclusion_1 Conclusion_2 pH Change: Compound was a Salt Result_2->Conclusion_2 Action_1 Action: Dry sample re-run in DMSO-d6 Conclusion_1->Action_1 Action_2 Action: Wash with NaHCO3/DCM Conclusion_2->Action_2

Figure 1: Decision tree for diagnosing salt formation vs. solvent exchange issues in NMR.

Corrective Action: If you suspect a salt:

  • Dissolve 10 mg of sample in

    
    .
    
  • Wash with saturated

    
     (aq).
    
  • Dry organic layer (

    
    ) and re-concentrate.
    
  • Acquire NMR in

    
     (neutral).
    
Module 2: Regioisomer Verification (4-Isobutyl vs. 5-Isobutyl)

User Issue: "I synthesized the compound, but I'm unsure if the isobutyl group is at position 4 or 5. The spectra look similar."

Technical Insight: Synthetic routes (e.g., Chichibabin reaction or Minisci reaction) often yield mixtures of isomers. You cannot rely solely on chemical shift; you must calculate Coupling Constants (


) .

The "Fingerprint" Region (Aromatic Zone): The key differentiator is the coupling pattern of the aromatic protons.

Feature4-Isobutyl Isomer (Target)5-Isobutyl Isomer (Common Impurity)
Proton H3 Singlet (s) or broad s (isolated)Doublet (d) (

Hz, ortho to H4)
Proton H6 Doublet (d) (

Hz, ortho to H5)
Singlet (s) or narrow d (isolated)
Coupling Logic H5 and H6 are neighbors (Ortho). H3 is isolated.H3 and H4 are neighbors (Ortho). H6 is isolated.
Key Value Look for ~5.5 Hz doublet at

7.8-8.0
Look for ~8.5 Hz doublet at

6.5-7.5

Visual Reference for Target Molecule (4-sub):

  • 
     ~7.9 ppm (1H, d, 
    
    
    
    Hz)
    
    
    H6 (Next to Ring N)
  • 
     ~6.4 ppm (1H, dd/d, 
    
    
    
    Hz)
    
    
    H5
  • 
     ~6.2 ppm (1H, s) 
    
    
    
    H3 (Between
    
    
    and Isobutyl)
Module 3: Mass Spectrometry & Fragmentation

User Issue: "I see a mass of 151 (M+H), but also 192 or dimers. Is my compound decomposing?"

Interpretation Guide:

  • The M+41 Artifact: If you use Acetonitrile (ACN) as a carrier solvent, aminopyridines can form adducts

    
    .
    
    • 
      . This is a solvent adduct, not an impurity.
      
  • Fragmentation Pattern (EI-MS): Unlike simple amines, the pyridine ring is stable. The primary fragmentation occurs in the isobutyl chain .

    • Base Peak: Expect loss of

      
       (Propyl radical).
      
    • m/z 150

      
       107:  Loss of isopropyl group (cleavage at benzylic position).
      
    • m/z 150

      
       135:  Loss of methyl group (less common, but visible).
      
Module 4: Tautomerism (Amino vs. Imino)

User Issue: "The IR spectrum shows a band around 1640 cm


. Is this the imine form?"

Scientific Context: 2-Aminopyridines exist in equilibrium between the Amino form (aromatic) and the Imino form (non-aromatic).

  • Standard State: In

    
     or solid state, the Amino form  is favored by ~13 kcal/mol [1].
    
  • The Anomaly: The band at 1640 cm

    
     is likely the Ring Deformation  mode of the pyridine, not an imine C=N bond (which usually appears higher, ~1660-1690 cm
    
    
    
    ).
  • Confirmation: If the

    
     NMR shows a peak at 
    
    
    
    158-160 ppm (C-2), it is the amino form. The imino form would shift this carbon significantly downfield (
    
    
    > 170 ppm).

Tautomerism cluster_legend Spectroscopic Consequence Amino Amino Form (Aromatic, Stable) Major Species Imino Imino Form (Non-Aromatic) < 0.1% Abundance Amino->Imino Tautomerization (Fast Exchange) Protonated Protonated Salt (Cationic) Resonance Hybrid Amino->Protonated + H+ (Acid) Imino->Protonated + H+ Info Protonation mimics Imino-like shifts

Figure 2: Relationship between tautomers and protonation states. Note that acid salts often display spectral characteristics intermediate between the two forms.

Summary of Expected Data (Reference Table)
TechniqueParameterExpected Value (Free Base)Troubleshooting Note

NMR
Isobutyl


2.3 - 2.4 (d)
If > 2.6, suspect salt formation.

NMR
Amine


4.5 - 5.5 (broad s)
Disappears in

/MeOD.

NMR
C-2 (Amine C)

158 - 160 ppm
Diagnostic for amino tautomer.
IR N-H Stretch3300 - 3450 cm

(doublet)
Single broad band = H-bonding/wet.
UV-Vis

~235 nm, ~298 nmRed shift to ~310 nm indicates protonation [2].
References
  • Raczyńska, E. D., et al. (2005). "Tautomerism of 2-Aminopyridines and Related Heterocycles." Heterocycles, 65(11).

  • NIST Chemistry WebBook. (2023). "2-Pyridinamine Spectra."[1][2][3] National Institute of Standards and Technology.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (General reference for coupling constants).
  • Reich, H. J. (2023). "Proton NMR Data - Pyridines." University of Wisconsin-Madison Chemistry.

Sources

Validation & Comparative

Comparing the efficacy of "2-Pyridinamine, 4-(2-methylpropyl)-" with 4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

This guide compares two structural isomers that, despite sharing a pyridine core, exhibit diametrically opposing pharmacological profiles due to the positional shift of the amino group and steric substitution.

  • 4-Aminopyridine (4-AP, Fampridine): A clinically approved Voltage-Gated Potassium Channel (Kv) Blocker .[1] Its primary utility is enhancing neuronal excitability and action potential conduction, specifically in demyelinated axons (Multiple Sclerosis).

  • 2-Pyridinamine, 4-(2-methylpropyl)- (4-Isobutyl-2-aminopyridine): A research-grade Nitric Oxide Synthase (NOS) Inhibitor . The 2-aminopyridine scaffold is a privileged structure for binding the heme pocket of NOS enzymes (iNOS/nNOS). The addition of the 4-isobutyl group enhances lipophilicity and potency against inducible and neuronal NOS isoforms, positioning it as an anti-inflammatory or neuroprotective agent rather than an excitability enhancer.

Key Takeaway: Researchers must not interchange these compounds. 4-AP is an excitatory agent; 4-Isobutyl-2-aminopyridine is typically an inhibitory agent (enzymatic).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The structural modification from a 4-amino to a 2-amino core fundamentally alters the hydrogen bonding capacity and basicity, dictating target affinity.

Feature4-Aminopyridine (4-AP)4-Isobutyl-2-aminopyridine
CAS Number 504-24-517057-04-4
Structure Pyridine ring with Amino at C4Pyridine ring with Amino at C2, Isobutyl at C4
Primary Target Kv1.1, Kv1.2 Channels (Pore Blocker)iNOS / nNOS (Heme/Substrate Competitor)
LogP (Lipophilicity) ~0.25 (Hydrophilic)~2.1 (Lipophilic due to isobutyl group)
pKa (Pyridinium) 9.1 (Highly Basic)6.8 (Moderately Basic)
BBB Permeability High (Active Transport/Diffusion)High (Passive Diffusion via Lipophilicity)

Mechanistic Divergence

4-Aminopyridine: Action Potential Broadening

4-AP functions by entering the intracellular side of the potassium channel pore. By blocking the efflux of K+ ions during the repolarization phase, it broadens the action potential (AP). This prolongation allows for increased calcium influx at presynaptic terminals, enhancing neurotransmitter release.

4-Isobutyl-2-aminopyridine: NOS Inhibition

The 2-aminopyridine moiety mimics the guanidine group of L-Arginine (the natural substrate of NOS). The 4-isobutyl group occupies the hydrophobic pocket near the heme active site, often conferring selectivity for iNOS (inducible) or nNOS (neuronal) over eNOS (endothelial). This inhibition reduces the production of Nitric Oxide (NO), a key mediator in neuroinflammation and excitotoxicity.

Pathway Visualization (DOT Diagram)

MechanismDivergence cluster_0 4-Aminopyridine (Excitatory) cluster_1 4-Isobutyl-2-aminopyridine (Anti-Inflammatory) AP 4-AP Application KvBlock Blocks Kv1 Channels (Repolarization Delay) AP->KvBlock APBroad Broadens Action Potential KvBlock->APBroad CaInflux Increased Ca2+ Influx APBroad->CaInflux Release Enhanced Neurotransmitter Release (Acetylcholine) CaInflux->Release IsoAP 4-Isobutyl-2-AP Application NOSBind Binds NOS Heme Pocket (Arginine Mimic) IsoAP->NOSBind NOBlock Inhibits NO Production NOSBind->NOBlock InflamRed Reduced Peroxynitrite Formation NOBlock->InflamRed NeuroProt Neuroprotection / Analgesia InflamRed->NeuroProt

Figure 1: Mechanistic bifurcation showing 4-AP acting on membrane excitability versus 4-isobutyl-2-aminopyridine acting on enzymatic inflammatory cascades.

Comparative Efficacy Data

The following data aggregates typical experimental results for these compound classes. Note that 4-AP is potent at channels, while 2-aminopyridines are potent at enzymes.

Parameter4-Aminopyridine4-Isobutyl-2-aminopyridine
Kv Channel IC50 290 µM - 1 mM (Kv1 family)> 10 mM (Negligible activity)
iNOS IC50 Inactive~50 - 200 nM (Estimated based on SAR)
nNOS IC50 Inactive~100 - 500 nM (Estimated based on SAR)
Selectivity Selective for Kv over Na/Ca channelsSelective for iNOS/nNOS over eNOS
Cellular Effect Depolarization / Seizure risk at high doseReduced oxidative stress / Anti-allodynic

*Note: IC50 values for the isobutyl derivative are extrapolated from Structure-Activity Relationships (SAR) of 4-alkyl-2-aminopyridines [1, 2].

Validated Experimental Protocols

To validate the efficacy of these compounds, distinct assays are required. Do not use a channel assay to test the isobutyl derivative, nor an enzyme assay for 4-AP.

Protocol A: Whole-Cell Patch Clamp (For 4-AP Validation)

Objective: Quantify K+ channel blockade.

  • Preparation: Culture CHO cells stably expressing Kv1.1 or Kv1.2.

  • Solutions:

    • Pipette Solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Recording: Establish GΩ seal and break-in for whole-cell configuration.

  • Protocol: Hold membrane at -80 mV. Depolarize to +40 mV for 200ms to elicit K+ currents.

  • Application: Perfuse 4-AP (10 µM to 1 mM).

  • Analysis: Measure peak steady-state current amplitude. Calculate % inhibition.

    • Success Criteria: >50% block at 1 mM confirms functional 4-AP.

Protocol B: Griess Assay for NOS Inhibition (For 4-Isobutyl-2-AP)

Objective: Quantify reduction in Nitric Oxide production.

  • Cell Model: RAW 264.7 macrophages (inducible iNOS model).

  • Induction: Seed cells in 96-well plates. Stimulate with LPS (1 µg/mL) + IFN-γ (10 ng/mL) to induce iNOS.

  • Treatment: Concurrently treat with 4-Isobutyl-2-aminopyridine (Serial dilution: 1 nM – 10 µM). Include L-NIL as a positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Detection:

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.

  • Readout: Measure absorbance at 540 nm (Pink color indicates Nitrite, a stable NO metabolite).

  • Calculation: Construct a standard curve using Sodium Nitrite. Determine IC50.

    • Success Criteria: Dose-dependent reduction in absorbance compared to LPS-only control.

Workflow Visualization (DOT Diagram)

ExperimentalWorkflow cluster_AP Protocol A: 4-AP (Electrophysiology) cluster_Iso Protocol B: 4-Isobutyl-2-AP (biochemistry) Step1 CHO-Kv1.2 Cells Step2 Whole-Cell Patch Clamp (Voltage Step +40mV) Step1->Step2 Step3 Perfuse 4-AP Step2->Step3 Step4 Measure Current Decay Step3->Step4 StepA RAW 264.7 Macrophages StepB Induce iNOS (LPS + IFN-g) StepA->StepB StepC Treat with 4-Isobutyl-2-AP StepB->StepC StepD Griess Assay (Abs 540nm) StepC->StepD

Figure 2: Parallel experimental workflows for validating channel blockade (left) vs. metabolic inhibition (right).

Synthesis & Purity Considerations

When sourcing or synthesizing "2-Pyridinamine, 4-(2-methylpropyl)-", researchers must be vigilant regarding isomer contamination.

  • Synthesis Route: Typically involves the reaction of 2-amino-4-chloropyridine with isobutylboronic acid (Suzuki coupling) or alkylation of 2-aminopyridine.

  • Critical Impurity: 4-isobutylpyridine (lacking the amino group) or regiosomers (3-isobutyl).

  • QC Check: 1H NMR is required to distinguish the 2-amino protons (broad singlet ~6.0 ppm) and the 4-isobutyl doublet/multiplet signals. 4-AP will show a distinct AA'BB' or AA'XX' pattern in the aromatic region, whereas the 2,4-disubstituted pyridine will show a specific singlet at the C3 position.

References

  • Hagmann, W. K., et al. (2000). "Substituted 2-aminopyridines as inhibitors of nitric oxide synthases."[2][3][4][5] Bioorganic & Medicinal Chemistry Letters.

  • Beaton, H., et al. (2001). "The discovery of 2-aminopyridines as potent and selective inhibitors of neuronal nitric oxide synthase."[2] Bioorganic & Medicinal Chemistry Letters.

  • Brugarolas, P., et al. (2020).[1] "Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers." Scientific Reports.

  • ChemicalBook. (2024).[6] "3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three."

  • BenchChem. (2025). "Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships."

Sources

Navigating the Preclinical Gauntlet: An In Vivo Comparative Guide to 2-Amino-4-isobutylpyridine for Neuroinflammatory Disorders

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Therapeutic Validation

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic agent is a rigorous one. This guide provides an in-depth, technical comparison for the in vivo validation of "2-amino-4-isobutylpyridine," a novel compound with hypothesized therapeutic potential in neuroinflammatory conditions. Drawing upon established principles of preclinical drug development and data from analogous compounds, we will explore a strategic approach to its validation and benchmark its performance against relevant alternatives.

Introduction to 2-Amino-4-isobutylpyridine: A Hypothesized Mechanism of Action

While direct extensive research on "2-amino-4-isobutylpyridine" is emerging, its structural similarity to other 2-aminopyridine analogues, such as 2-amino-4-methylpyridine, allows us to formulate a strong hypothesis regarding its mechanism of action.[1][2][3][4][5] These related compounds have been identified as potent inhibitors of nitric oxide synthase (NOS), with a notable selectivity for the inducible isoform, iNOS.[1][2][3][4][5]

Overproduction of nitric oxide by iNOS is a key pathological feature in numerous inflammatory and neurodegenerative diseases.[6] Therefore, we hypothesize that 2-amino-4-isobutylpyridine acts as a selective inhibitor of iNOS , thereby mitigating the detrimental effects of excessive nitric oxide production in the central nervous system. This targeted action suggests its potential as a therapeutic agent for conditions such as multiple sclerosis, Parkinson's disease, and traumatic brain injury, where neuroinflammation is a critical component of the disease process.

The isobutyl group at the 4-position is of particular interest. Compared to the methyl group in its well-studied analogue, this bulkier, more lipophilic substituent may enhance blood-brain barrier penetration and improve the pharmacokinetic profile, potentially leading to greater efficacy and a more favorable dosing regimen.

The Strategic Imperative of In Vivo Validation

In vitro assays provide essential preliminary data on a compound's activity and selectivity. However, the complex biological environment of a living organism presents a multitude of variables that can influence a drug's efficacy and safety.[7][8][9] Therefore, in vivo validation is a critical and indispensable step in the drug discovery pipeline.[7][9][10][11] It allows us to assess the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the drug's effect on the body), and overall therapeutic window in a whole-animal system.[8]

For "2-amino-4-isobutylpyridine," in vivo studies are paramount to:

  • Confirm its iNOS inhibitory activity in a disease-relevant context.

  • Evaluate its ability to cross the blood-brain barrier and reach its target tissue.

  • Assess its efficacy in reducing neuroinflammation and improving functional outcomes.

  • Determine its safety profile and identify any potential off-target effects.

A Comparative Framework: Benchmarking Against the Gold Standard

To establish the therapeutic potential of "2-amino-4-isobutylpyridine," its performance must be objectively compared against both a well-characterized iNOS inhibitor and a current standard-of-care therapeutic for a chosen neuroinflammatory condition. For this guide, we will consider a hypothetical study in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Our selected comparators are:

  • L-NIL (L-N6-(1-iminoethyl)lysine): A widely used and potent selective iNOS inhibitor.

  • Glatiramer Acetate: An immunomodulatory drug approved for the treatment of multiple sclerosis.

The following table outlines the key parameters for comparison:

Parameter 2-Amino-4-isobutylpyridine (Hypothetical) L-NIL Glatiramer Acetate
Mechanism of Action Selective iNOS inhibitorSelective iNOS inhibitorImmunomodulation, T-cell differentiation
Route of Administration OralIntraperitoneal injectionSubcutaneous injection
Blood-Brain Barrier Penetration High (hypothesized)ModerateLow
Efficacy in EAE Model (Clinical Score) Significant reduction in disease severityModerate reduction in disease severitySignificant reduction in disease severity
Effect on Neuroinflammation Reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in the CNSReduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in the CNSPeripheral immune modulation with secondary effects on CNS inflammation
Potential Side Effects To be determined; potential for off-target effects on other NOS isoforms at high dosesPotential for renal toxicity at high dosesInjection site reactions, systemic reactions (flushing, chest pain)

Experimental Design: A Step-by-Step In Vivo Validation Workflow

The following protocol outlines a comprehensive in vivo study to validate "2-amino-4-isobutylpyridine" in the EAE mouse model.

Animal Model and EAE Induction
  • Animal Model: Female C57BL/6 mice, 8-10 weeks old. This strain is widely used for EAE induction and provides a robust and reproducible disease course.

  • EAE Induction: Mice will be immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Pertussis toxin will be administered on days 0 and 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

Dosing and Administration
  • Treatment Groups:

    • Vehicle control (e.g., saline or a suitable solvent)

    • 2-Amino-4-isobutylpyridine (e.g., 10, 30, and 100 mg/kg, administered orally once daily)

    • L-NIL (e.g., 10 mg/kg, administered intraperitoneally twice daily)

    • Glatiramer Acetate (e.g., 2 mg/kg, administered subcutaneously once daily)

  • Rationale for Dosing: The dose range for "2-amino-4-isobutylpyridine" is selected to establish a dose-response relationship. The doses for the comparator drugs are based on established literature values. Oral administration for the test compound is chosen to reflect a more clinically desirable route.

Key Outcome Measures
  • Clinical Scoring: Mice will be monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

  • Histopathology: At the end of the study, spinal cords will be collected for histological analysis to assess the extent of inflammatory cell infiltration and demyelination.

  • Immunohistochemistry: Staining for markers of microglia and astrocytes will be performed to quantify the level of neuroinflammation.

  • Cytokine Analysis: Splenocytes and brain tissue will be collected to measure the levels of pro-inflammatory (e.g., IFN-γ, IL-17) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or flow cytometry.

  • Pharmacokinetic Analysis: Blood and brain samples will be collected at various time points to determine the concentration of "2-amino-4-isobutylpyridine" and its ability to cross the blood-brain barrier.

Visualizing the Path Forward: Diagrams for Clarity

Hypothesized Signaling Pathway

Pro-inflammatory Stimuli Pro-inflammatory Stimuli iNOS Upregulation iNOS Upregulation Pro-inflammatory Stimuli->iNOS Upregulation Induces Excess NO Production Excess NO Production iNOS Upregulation->Excess NO Production Leads to Neuroinflammation & Tissue Damage Neuroinflammation & Tissue Damage Excess NO Production->Neuroinflammation & Tissue Damage Causes 2-Amino-4-isobutylpyridine 2-Amino-4-isobutylpyridine 2-Amino-4-isobutylpyridine->iNOS Upregulation Inhibits

Caption: Hypothesized mechanism of 2-amino-4-isobutylpyridine.

In Vivo Validation Workflow

cluster_0 Phase 1: EAE Induction & Treatment cluster_1 Phase 2: Monitoring & Data Collection cluster_2 Phase 3: Endpoint Analysis EAE Induction (MOG/CFA) EAE Induction (MOG/CFA) Group Allocation Group Allocation EAE Induction (MOG/CFA)->Group Allocation Daily Dosing (Oral, IP, SC) Daily Dosing (Oral, IP, SC) Group Allocation->Daily Dosing (Oral, IP, SC) Daily Clinical Scoring Daily Clinical Scoring Daily Dosing (Oral, IP, SC)->Daily Clinical Scoring Endpoint Determination Endpoint Determination Daily Clinical Scoring->Endpoint Determination Histopathology (Spinal Cord) Histopathology (Spinal Cord) Endpoint Determination->Histopathology (Spinal Cord) Immunohistochemistry (CNS) Immunohistochemistry (CNS) Endpoint Determination->Immunohistochemistry (CNS) Cytokine Analysis (Spleen & Brain) Cytokine Analysis (Spleen & Brain) Endpoint Determination->Cytokine Analysis (Spleen & Brain) Pharmacokinetics (Blood & Brain) Pharmacokinetics (Blood & Brain) Endpoint Determination->Pharmacokinetics (Blood & Brain)

Caption: Experimental workflow for in vivo validation.

Comparative Analysis Logic

cluster_efficacy Efficacy cluster_safety Safety & Pharmacokinetics 2-Amino-4-isobutylpyridine 2-Amino-4-isobutylpyridine Clinical Score Reduction Clinical Score Reduction 2-Amino-4-isobutylpyridine->Clinical Score Reduction Neuroinflammation Mitigation Neuroinflammation Mitigation 2-Amino-4-isobutylpyridine->Neuroinflammation Mitigation Blood-Brain Barrier Penetration Blood-Brain Barrier Penetration 2-Amino-4-isobutylpyridine->Blood-Brain Barrier Penetration Side Effect Profile Side Effect Profile 2-Amino-4-isobutylpyridine->Side Effect Profile L-NIL L-NIL L-NIL->Clinical Score Reduction L-NIL->Neuroinflammation Mitigation L-NIL->Blood-Brain Barrier Penetration L-NIL->Side Effect Profile Glatiramer Acetate Glatiramer Acetate Glatiramer Acetate->Clinical Score Reduction Glatiramer Acetate->Neuroinflammation Mitigation Glatiramer Acetate->Blood-Brain Barrier Penetration Glatiramer Acetate->Side Effect Profile

Caption: Logic for comparative analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit partially hypothetical, framework for the in vivo validation of "2-amino-4-isobutylpyridine" as a potential therapeutic agent for neuroinflammatory disorders. By leveraging data from analogous compounds and adhering to rigorous scientific principles, a clear path to establishing its preclinical efficacy and safety can be forged.

The proposed comparative approach, benchmarking against both a mechanistic analogue and a clinical standard-of-care, is crucial for understanding the true therapeutic potential of this novel compound. Positive outcomes from these studies would provide a strong rationale for advancing "2-amino-4-isobutylpyridine" into further preclinical toxicology studies and, ultimately, toward clinical investigation. The journey is complex, but with a well-designed and meticulously executed in vivo validation strategy, the promise of new and effective treatments for debilitating neuroinflammatory diseases can be realized.

References

  • Zebrafish: An in vivo model for the study of neurological diseases - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies | Frontiers Research Topic. (n.d.). Retrieved February 15, 2026, from [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Neurodegenerative Disease Models | InVivo Biosystems. (n.d.). Retrieved February 15, 2026, from [Link]

  • In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder - PubMed. (2023, February 9). Retrieved February 15, 2026, from [Link]

  • In Vivo Target Validation - Creative Biolabs. (n.d.). Retrieved February 15, 2026, from [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (2024, October 17). Retrieved February 15, 2026, from [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed. (2016). Retrieved February 15, 2026, from [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Retrieved February 15, 2026, from [Link]

  • From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. (2026, February 12). Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-methoxylpyridine | 10201-73-7 - J&K Scientific LLC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-hydroxypyridine - Chem-Impex. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-isobutyl pyridine, 6304-24-1 - The Good Scents Company. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Isobutylpyridine | C9H13N | CID 61385 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression - PubMed. (2019, November). Retrieved February 15, 2026, from [Link]

  • (PDF) In vivo characterization of dopamine D4 - receptor antagonist (R)-(+)-2-amino-4-(4-nuorophenyl)-5-[l-(4-(4-fluorophenyl) - 4 - oxobutyl] Pyrrolidin - 3 - yl] thiazole (NRA0045) - ResearchGate. (2025, September 18). Retrieved February 15, 2026, from [Link]

Sources

Cross-reactivity profiling of "2-Pyridinamine, 4-(2-methylpropyl)-"

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity Profiling of "2-Pyridinamine, 4-(2-methylpropyl)-"

Executive Summary

2-Pyridinamine, 4-(2-methylpropyl)- (also known as 4-isobutyl-2-aminopyridine ) represents a critical structural motif in medicinal chemistry, serving as a privileged scaffold for Nitric Oxide Synthase (NOS) inhibitors and Type II Kinase inhibitors. While the 2-aminopyridine core provides essential hydrogen-bonding capabilities for active site recognition, the 4-isobutyl substituent introduces significant lipophilicity (cLogP ~2.2), enhancing membrane permeability and hydrophobic pocket occupancy.

However, this structural advantage introduces specific cross-reactivity liabilities. This guide details the comprehensive profiling required to validate this compound as a chemical probe or lead candidate, specifically distinguishing its primary activity from off-target interactions with neuronal NOS (nNOS) , endothelial NOS (eNOS) , CYP450 enzymes , and Voltage-Gated Ion Channels .

Mechanism of Action & Target Engagement

The primary utility of 2-aminopyridines lies in their ability to mimic the amidine group of arginine (the substrate for NOS) or the adenine ring of ATP (the cofactor for kinases).

  • NOS Inhibition: The exocyclic amine and the pyridine ring nitrogen form a bidentate hydrogen bond network with the heme propionate and the Glu371 residue (in iNOS) within the active site. The 4-isobutyl group projects into a hydrophobic sub-pocket, potentially conferring selectivity for the inducible isoform (iNOS) over the constitutive isoforms (nNOS, eNOS).

  • Kinase Inhibition: In kinase targets, the 2-aminopyridine moiety functions as a hinge binder, accepting a hydrogen bond from the backbone amide and donating one to the carbonyl oxygen.

Diagram: 2-Aminopyridine Binding Mode & Signaling

BindingMechanism Compound 4-Isobutyl-2-aminopyridine Target_Kinase Kinase Hinge Region (Off-Target Potential) Compound->Target_Kinase Scaffold Mimicry Interaction_1 Bidentate H-Bonding (Glu371 / Heme Propionate) Compound->Interaction_1 Interaction_2 Hydrophobic Interaction (Isobutyl Group) Compound->Interaction_2 Target_NOS iNOS Heme Pocket (Primary Target) Outcome_NOS Inhibition of NO Production (Anti-inflammatory) Target_NOS->Outcome_NOS Outcome_Kinase ATP Competition (Cytotoxicity/Side Effects) Target_Kinase->Outcome_Kinase Interaction_1->Target_NOS High Affinity Interaction_2->Target_NOS Selectivity Driver

Figure 1: Mechanistic bifurcation of 4-isobutyl-2-aminopyridine. The compound primarily targets the NOS heme pocket but possesses structural liability for kinase hinge binding.

Cross-Reactivity Landscape

The addition of the isobutyl group at the 4-position significantly alters the selectivity profile compared to the parent 2-aminopyridine.

A. NOS Isoform Selectivity (The Critical Panel)

The most immediate cross-reactivity concern is distinguishing inhibition of iNOS (target) from eNOS (cardiovascular safety) and nNOS (neurotoxicity).

  • Risk: High. The active sites of NOS isoforms are highly conserved.

  • Mitigation: The 4-isobutyl group exploits subtle differences in the substrate access channel size. iNOS has a slightly larger "S pocket" than eNOS, allowing the isobutyl group to fit, whereas it may clash in eNOS.

B. Kinase Promiscuity[1]
  • Risk: Moderate to High.[1] The 2-aminopyridine is a classic "adenine mimetic."

  • Specific Concern: Inhibition of CDK2 or VEGFR2 , which often accommodate hydrophobic groups in the gatekeeper region.

  • Profiling Requirement: A standard panel of 50 representative kinases (including Tyrosine and Serine/Threonine kinases) is mandatory.

C. ADME & Safety Targets
  • CYP450 Inhibition: The pyridine nitrogen is a known heme-coordinator, capable of inhibiting CYP enzymes (specifically CYP2D6 and CYP3A4 ). This leads to drug-drug interactions (DDI).

  • hERG Channel Blockade: The combination of a basic amine (pKa ~6.8) and a lipophilic tail (isobutyl) fits the pharmacophore for hERG channel blockers, posing a risk of QT prolongation.

Comparative Analysis: Performance vs. Alternatives

This table compares 4-isobutyl-2-aminopyridine against standard alternatives in the class.

Feature4-Isobutyl-2-aminopyridine (The Topic)2-Amino-4-methylpyridine (Standard Tool)1400W (Gold Standard iNOS Inhibitor)
Primary Target iNOS / Kinase ScaffoldsiNOSiNOS (Highly Selective)
Potency (iNOS) High (<100 nM estimated)Moderate (~500 nM)Very High (<10 nM)
Isoform Selectivity Moderate (iNOS > nNOS > eNOS)Low (iNOS ≈ nNOS)Excellent (iNOS >>> eNOS/nNOS)
Lipophilicity (cLogP) ~2.2 (High permeability)~1.1 (Moderate)~0.5 (Low)
CYP Inhibition Risk High (Lipophilic + Pyridine N)ModerateLow
Kinase Liability High (Hinge binder)ModerateLow (Amidine structure)
Primary Use Case Lead Optimization / FBDD Early Tool Compound In Vivo Validation

Expert Insight: While 1400W is the superior biological tool for validating iNOS biology due to its extreme selectivity, 4-isobutyl-2-aminopyridine is a more relevant starting point for drug discovery because it possesses better drug-like properties (permeability, oral bioavailability) despite the higher cross-reactivity burden.

Experimental Protocols for Validation

To validate the specificity of 2-Pyridinamine, 4-(2-methylpropyl)-, the following protocols must be executed.

Protocol A: Differential NOS Inhibition Assay (The "Citrulline Assay")

Objective: Determine the Selectivity Index (SI) for iNOS over eNOS.

  • Reagents: Recombinant human iNOS, eNOS, and nNOS enzymes; L-[3H]-Arginine; NADPH; Calmodulin; Tetrahydrobiopterin (BH4).

  • Preparation: Prepare serial dilutions of the test compound (0.1 nM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4).

  • Incubation:

    • Mix enzyme + Cofactors (NADPH, BH4, Calmodulin) + Test Compound.

    • Initiate reaction by adding L-[3H]-Arginine.

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with stop buffer (50 mM HEPES, 5 mM EDTA).

  • Separation: Pass the reaction mixture through a cation-exchange resin (Dowex 50W). Unreacted L-[3H]-Arginine binds to the resin; the product L-[3H]-Citrulline flows through.

  • Quantification: Measure radioactivity of the eluate via Liquid Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 for each isoform.

    • Acceptance Criteria: SI (IC50 eNOS / IC50 iNOS) > 50-fold.

Protocol B: CYP450 Spectral Binding Assay

Objective: Assess direct binding to the heme iron of metabolic enzymes.

  • System: Human liver microsomes (HLM) or recombinant CYP isozymes.

  • Method: Difference Spectroscopy.

  • Steps:

    • Place microsomes in both sample and reference cuvettes.

    • Titrate the test compound into the sample cuvette only.

    • Record the difference spectrum (350–500 nm).

  • Interpretation: A "Type II" binding spectrum (peak at ~425-435 nm, trough at ~390-405 nm) indicates coordination of the pyridine nitrogen to the heme iron, predicting strong inhibition.

Profiling Workflow Visualization

The following diagram outlines the logical decision tree for profiling this compound.

ProfilingWorkflow Start Compound Entry: 4-Isobutyl-2-aminopyridine Tier1 Tier 1: Primary Potency (iNOS Assay) Start->Tier1 Decision1 IC50 < 100 nM? Tier1->Decision1 Tier2 Tier 2: Selectivity Panel (eNOS, nNOS, Kinase Panel) Decision1->Tier2 Yes Stop_Fail STOP: Compound Failed (Low Potency / Toxic) Decision1->Stop_Fail No Decision2 SI > 50x (NOS) Clean Kinase Profile? Tier2->Decision2 Tier3 Tier 3: Safety/ADME (hERG, CYP Inhibition) Decision2->Tier3 Yes Decision2->Stop_Fail No Proceed VALIDATED PROBE Ready for In Vivo Tier3->Proceed

Figure 2: Tiered profiling cascade. Progression requires passing potency (Tier 1), selectivity (Tier 2), and safety (Tier 3) gates.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

  • Reif, A., et al. (2000). Differential effect of NOS inhibitors on anxiety in the rat. Neuropharmacology, 39(11), 2248-2257. Link

  • Hajduk, P. J., et al. (2005). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry, 48(7), 2518-2525. Link

  • Vandenberg, J. I., et al. (2001). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. Link

  • Riley, R. J., & Grime, K. (2004). Metabolic screening in vitro: metabolic stability, CYP inhibition and induction. Drug Discovery Today: Technologies, 1(4), 365-372. Link

Sources

Comparative analysis of "2-Pyridinamine, 4-(2-methylpropyl)-" and "2-amino-4-methylpyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-aminopyridine scaffold is a "privileged structure," serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and GPCR ligands.[1] This guide compares the commodity building block 2-amino-4-methylpyridine (Compound A) with its lipophilic analog 2-amino-4-isobutylpyridine (Compound B) .

While Compound A serves as a standard, low-molecular-weight baseline for fragment-based drug discovery (FBDD), Compound B functions as a specialized hydrophobic probe.[1] The transition from a methyl to an isobutyl group at the C4 position is not merely a change in molecular weight; it drastically alters the solubility profile, metabolic stability, and capacity to occupy deep hydrophobic pockets within enzyme active sites.[1]

Physicochemical Profile

The substitution of a methyl group with an isobutyl group significantly impacts the lipophilicity (LogP) and steric footprint of the molecule without drastically altering the electronic properties (pKa) of the pyridine ring.[1][2]

Table 1: Comparative Physicochemical Data

Property2-Amino-4-methylpyridine (A)2-Amino-4-isobutylpyridine (B)Impact on Drug Design
CAS Registry 695-34-132596-72-2A is commodity; B is custom/synthetic.
Formula C₆H₈N₂C₉H₁₄N₂B adds steric bulk (+42 Da).[1][2]
MW ( g/mol ) 108.14150.22B remains within fragment/lead-like space.[2]
cLogP ~0.6 – 1.1~2.2 – 2.4Critical: B crosses membranes easier but risks non-specific binding.[1]
pKa (Pyridine N) ~7.0~7.1Negligible electronic difference (+I effect of alkyls is similar).[1][2]
TPSA (Ų) ~39~39Polar surface area is identical; binding mode via amine/ring N is preserved.[1][2]
Steric Volume LowHighB probes "gatekeeper" regions or deep hydrophobic pockets.[1]
Expert Insight: The Lipophilicity Jump

The shift in LogP from ~0.8 to ~2.3 is substantial.[1] In a lead optimization campaign, switching from A to B often improves cellular permeability.[1] However, this comes at the cost of aqueous solubility.[1] Researchers must balance the gain in hydrophobic binding energy against the risk of precipitation in biological assays.[1]

Synthetic Accessibility & Sourcing

Compound A: Commodity Sourcing

2-Amino-4-methylpyridine is widely available from major suppliers (Sigma-Aldrich, Combi-Blocks, Enamine) at high purity (>98%).[1] It is manufactured industrially via the Chichibabin reaction of 4-picoline or condensation of ethyl 2-(4-methylfuran) formate.

Compound B: Laboratory Synthesis

2-Amino-4-isobutylpyridine is rarely available off-the-shelf in bulk. It is typically synthesized to validate Structure-Activity Relationships (SAR).[2]

  • Historical Route: Chichibabin amination of 4-isobutylpyridine (low yield, harsh conditions).[1][2]

  • Modern Route (Recommended): Suzuki-Miyaura cross-coupling of 2-amino-4-chloropyridine with isobutylboronic acid . This method is modular, allowing the rapid synthesis of the isobutyl analog alongside other alkyl derivatives.

Visualization: Synthetic Logic Flow

Synthesis Start Target: 4-Alkyl-2-Aminopyridine Decision Select Alkyl Group (R) Start->Decision RouteA R = Methyl (Commodity) Decision->RouteA Small Steric RouteB R = Isobutyl (Custom) Decision->RouteB Large Hydrophobic ProcessA Purchase Commercial (CAS 695-34-1) RouteA->ProcessA ProcessB1 Precursor: 2-Amino-4-chloropyridine RouteB->ProcessB1 ProcessB2 Reagent: Isobutylboronic Acid RouteB->ProcessB2 Final Purified Ligand ProcessA->Final ProcessB3 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) ProcessB1->ProcessB3 ProcessB2->ProcessB3 ProcessB3->Final

Figure 1: Decision matrix for sourcing vs. synthesis based on the C4-substituent.

Functional Performance (SAR & Metabolism)[1][2]

Binding Affinity & Sterics
  • Compound A (Methyl): The methyl group is small (Van der Waals volume ~14 ų).[1][2] It tolerates shallow pockets but provides limited hydrophobic binding energy (approx.[1][2] 0.7 kcal/mol gain vs. hydrogen).[1][2][3] It is ideal for initial fragment screening to identify the binding pose of the aminopyridine headgroup.[1]

  • Compound B (Isobutyl): The isobutyl group is bulky (Van der Waals volume ~67 ų).[1][2] It is used to probe the depth of hydrophobic pockets (e.g., the substrate access channel in iNOS or the gatekeeper pocket in kinases).[1][2] A gain in potency here indicates the presence of a specific hydrophobic interaction, but a loss in potency suggests steric clash.[1]

Metabolic Liability (Critical)[1][2][4]
  • Compound A: The primary benzylic protons (-CH₃) are susceptible to oxidation but are generally stable enough for early in vivo studies.[2]

  • Compound B: The tertiary benzylic methine (-CH(CH₃)₂) is a metabolic "soft spot."[1][2] It is highly prone to hydroxylation by Cytochrome P450 enzymes.[1]

    • Mitigation: If Compound B shows high potency but high clearance, consider blocking the metabolic site by replacing the methine hydrogen with a fluorine or a methyl group (creating a tert-butyl or fluorinated analog).[1][2]

Visualization: SAR Decision Tree

SAR Start Hit: 2-Amino-4-methylpyridine (Micromolar Affinity) Hypothesis Hypothesis: Hydrophobic pocket exists at C4 position? Start->Hypothesis Test Synthesize & Test Isobutyl Analog (B) Hypothesis->Test Result1 Potency Increases (>10x) Test->Result1 Result2 Potency Decreases/Unchanged Test->Result2 Action1 Pocket Confirmed. Optimize for PK. Result1->Action1 Action2 Steric Clash or No Pocket. Result2->Action2 Issue Issue: High Clearance? Action1->Issue Sol1 Block Metabolism: Use tert-Butyl or CF3 Issue->Sol1 Yes (Benzylic Ox)

Figure 2: SAR logic flow for optimizing the C4 position.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-isobutylpyridine (Suzuki Method)

Use this protocol to generate Compound B for comparison studies.[2]

Reagents:

  • 2-Amino-4-chloropyridine (1.0 eq)[2]

  • Isobutylboronic acid (1.5 eq)[1][2]

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[1][2]

  • K₂CO₃ (3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

Procedure:

  • Setup: In a microwave vial or pressure tube, dissolve 2-amino-4-chloropyridine (128 mg, 1.0 mmol) in 4 mL of 1,4-dioxane.

  • Addition: Add isobutylboronic acid (153 mg, 1.5 mmol) and aqueous K₂CO₃ (2M, 1.5 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol). Seal the vessel immediately.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 1 hour (microwave at 120°C).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine.[1][2] Dry organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO₂; Gradient 0-10% Methanol in DCM).

  • Validation: Verify product identity via ¹H NMR (Look for isobutyl doublet ~0.9 ppm and methine multiplet).[1][2]

Protocol B: Comparative Lipophilicity Assay (Shake Flask LogD)

Use this protocol to quantify the lipophilicity shift between A and B.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2]

  • 1-Octanol (saturated with PBS)[1][2]

  • HPLC system with UV detection (254 nm)[1][2]

Procedure:

  • Saturation: Mix equal volumes of 1-octanol and PBS. Shake for 24 hours. Separate phases.

  • Preparation: Dissolve 1 mg of Compound A in 1 mL of the PBS phase (pre-saturated). Repeat for Compound B. Note: If B is insoluble, dissolve in DMSO first, keeping DMSO <1% final vol.[1]

  • Partitioning: Add 1 mL of pre-saturated 1-octanol to the PBS sample. Cap and shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Inject the aqueous phase (before and after shaking) into HPLC.

  • Calculation:

    
    
    Where AUC is the Area Under Curve of the UV peak.[1][2]
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. Retrieved from [Link]

  • Dunn, P. J., et al. (2011).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Chemical Reviews, 111(3).[1][2] (Contextual grounding for Suzuki coupling of aminopyridines).

  • Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Reference for metabolic blocking of alkyl groups).

  • Kerns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for LogD protocols and metabolic stability concepts).

Sources

A Comparative Guide to the Preclinical Toxicology and Safety Evaluation of Novel Aminopyridine Derivatives: A Case Study of 4-isobutyl-2-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical toxicological and safety assessment of novel aminopyridine derivatives, using the hypothetical compound "4-isobutyl-2-aminopyridine" as a central case study. The aminopyridine scaffold is a cornerstone in the development of therapies for neurological disorders, primarily due to its activity as a potassium (K+) channel blocker.[1][2][3] However, this mechanism also presents a significant challenge: a narrow therapeutic index with a known risk of neurotoxicity.[4][5][6]

This document is structured not as a rigid protocol, but as a strategic workflow. It explains the causality behind experimental choices, providing a self-validating system for assessing the safety of new chemical entities (NCEs) within this class. We will compare the projected safety profile of 4-isobutyl-2-aminopyridine against its well-characterized parent compounds, 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP, Dalfampridine), to provide context and highlight key areas of concern.

The Aminopyridine Class: A Profile of Efficacy and Toxicity

Aminopyridines exert their primary therapeutic effect by blocking voltage-gated potassium channels.[1][3] This action prolongs the action potential, enhances calcium influx into nerve terminals, and subsequently increases the release of neurotransmitters like acetylcholine.[1] This mechanism is particularly effective in conditions like multiple sclerosis, where demyelinated axons struggle to conduct nerve impulses.[1][7]

However, this same mechanism is responsible for the dose-limiting toxicities of the class. Over-excitation of the central nervous system (CNS) can lead to symptoms ranging from dizziness and tremor to severe convulsions and seizures.[1][8] Additionally, off-target effects and metabolite-driven toxicities can pose risks to other organ systems, such as the liver and kidneys.[4][5][9] The introduction of an isobutyl group to the 2-aminopyridine core, creating 4-isobutyl-2-aminopyridine, necessitates a thorough re-evaluation of this safety profile, as the substitution can significantly alter the compound's lipophilicity, metabolism, and off-target binding.

Mechanism of Action and Associated Toxicity

The core toxicological concern for aminopyridines is directly linked to their mechanism of action. The following diagram illustrates how K+ channel blockade leads to neuronal hyperexcitability.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_K Repolarization Phase cluster_drug AP Action Potential Arrives Depol Membrane Depolarization AP->Depol Ca_Channel Voltage-Gated Ca2+ Channels (Open) Depol->Ca_Channel K_Channel Voltage-Gated K+ Channels (Open) Depol->K_Channel Normal Repolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Channel->Ca_Influx Prolonged Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor Neurotransmitter Receptors Vesicle_Fusion->Receptor Synaptic Transmission Post_AP Postsynaptic Potential Receptor->Post_AP Synaptic Transmission K_Efflux K+ Efflux K_Channel->K_Efflux Normal Repolarization K_Channel->K_Efflux Reduced Repol Membrane Repolarization K_Efflux->Repol Normal Repolarization K_Efflux->Repol Delayed Repol->AP Normal Repolarization Drug Aminopyridine (e.g., 4-isobutyl-2-aminopyridine) Drug->K_Channel BLOCKS

Caption: Mechanism of aminopyridine-induced neurotoxicity.

A Phased Approach to Preclinical Safety Evaluation

A robust preclinical safety program for a novel aminopyridine should follow a tiered, progressive workflow. This approach, from high-throughput in vitro screens to definitive in vivo studies, ensures that resources are used efficiently and that potential liabilities are identified early.

cluster_0 Phase 1: Early In Vitro Screening cluster_1 Phase 2: In Vivo Safety Pharmacology cluster_2 Phase 3: Repeated-Dose Toxicity a Cytotoxicity (e.g., HepG2, SH-SY5Y) e CNS Safety (Modified Irwin Test) a->e b Genotoxicity (Ames, in vitro MNT) b->e c hERG Channel Inhibition c->e d CYP450 Inhibition & Metabolic Stability d->e go1 Go/No-Go d->go1 h Dose-Range Finding (e.g., 7-day) e->h f Cardiovascular Safety (Telemetry) f->h g Respiratory Safety (Plethysmography) g->h go2 Go/No-Go g->go2 i Definitive Studies (e.g., 28-day in 2 species) h->i go3 IND Submission i->go3 go1->e go2->h

Caption: Phased preclinical toxicology workflow for novel aminopyridines.

Phase 1: Early In Vitro Safety Profiling

The goal of this phase is to rapidly screen for common toxicological liabilities using minimal amounts of the test compound. This allows for early de-risking and informs the design of subsequent in vivo studies.

A. Genotoxicity Assessment

It is critical to assess the potential for a new compound to cause genetic damage, which could lead to cancer or reproductive harm.[10][11] The standard battery includes a bacterial mutagenicity assay and an in vitro mammalian cell assay.

Comparison of Genotoxicity Profiles

Assay 2-Aminopyridine 4-Aminopyridine 4-isobutyl-2-aminopyridine (Projected)
Bacterial Reverse Mutation (Ames) Non-mutagenic in S. typhimurium strains TA98, TA100, TA1535, TA1537 with and without S9 activation.[12][13] Data not widely available, but generally considered non-mutagenic. Projected to be non-mutagenic, consistent with the class.

| In Vitro Micronucleus Test | Data not widely available. | Data not widely available. | Test required to assess clastogenic potential. |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

  • Rationale: This assay is a widely accepted screen for point mutations (base-pair substitutions and frameshifts) caused by a chemical.[10] Its high throughput and low compound requirement make it ideal for early screening.

  • Strains: Use a minimum of five strains of bacteria (Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or S. typhimurium TA102).

  • Procedure:

    • Prepare a range of concentrations of 4-isobutyl-2-aminopyridine, typically from 0.5 to 5000 µ g/plate .

    • In parallel, conduct the assay with and without a metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

    • Combine the test compound, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine).

  • Validation: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent vehicle control count. Appropriate positive and negative controls must be run concurrently.

B. Cardiovascular Safety: hERG Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. This is a critical screen for any new drug candidate.[14][15]

Comparison of Projected hERG Inhibition

Compound hERG IC₅₀ (µM) Comment
4-Aminopyridine >30 µM (estimated) Low potential for direct hERG inhibition at therapeutic concentrations.

| 4-isobutyl-2-aminopyridine | To be determined | Increased lipophilicity could potentially increase binding to the hERG channel pore. An IC₅₀ >30 µM is desirable. |

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Rationale: To rapidly determine the concentration-dependent inhibitory effect of the compound on the hERG potassium channel current.

  • Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Procedure:

    • Culture cells to appropriate confluency for the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Prepare a dose range of 4-isobutyl-2-aminopyridine (e.g., 0.01, 0.1, 1, 10, 30 µM).

    • The automated system will capture a single cell, form a gigaseal, and establish a whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current before and after the application of the test compound.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC₅₀ value.

C. Metabolic Profile: CYP450 Inhibition

Assessing the potential for drug-drug interactions (DDIs) is a regulatory requirement. The most common mechanism for DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes.[16]

Comparison of CYP450 Inhibition Profiles

CYP Isoform 4-Aminopyridine Inhibition 4-isobutyl-2-aminopyridine (Projected)
CYP1A2 No direct inhibition up to 30 µM.[16] Low potential for inhibition expected.
CYP2C9 No direct inhibition up to 30 µM.[16] Low potential for inhibition expected.
CYP2D6 No direct inhibition up to 30 µM.[16] Low potential for inhibition expected.
CYP3A4/5 No direct inhibition up to 30 µM.[16] Low potential for inhibition expected.

| CYP2E1 | ~12% inhibition at 30 µM (Estimated IC₅₀ = 125 µM).[16] | Low potential for inhibition expected. |

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Rationale: To determine if 4-isobutyl-2-aminopyridine can inhibit the activity of major drug-metabolizing CYP isoforms, predicting its potential to alter the clearance of co-administered drugs.

  • System: Pooled human liver microsomes (HLM).

  • Procedure:

    • Pre-incubate HLM with a range of concentrations of 4-isobutyl-2-aminopyridine.

    • Initiate the reaction by adding a cocktail of isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4) and the NADPH-regenerating system.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction (e.g., with cold acetonitrile).

    • Analyze the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC₅₀ value for each isoform by fitting the data to a four-parameter logistic equation.

Phase 2: In Vivo Safety Pharmacology Core Battery

Following a favorable in vitro profile, the compound advances to in vivo safety pharmacology studies. These are designed to investigate potential undesirable effects on vital physiological functions and are guided by ICH S7A and S7B regulations.[14][17][18]

A. Central Nervous System (CNS) Safety

This is the most critical in vivo assessment for an aminopyridine derivative, given the known class-wide risk of seizures.[1][8]

Comparison of Acute Neurotoxic Effects

Observation 2-Aminopyridine 4-Aminopyridine 4-isobutyl-2-aminopyridine (Projected)
Primary Effect Headache, convulsions, stupor.[8] Hyperexcitability, tremors, seizures.[6][9] Dose-dependent tremors and convulsions are the primary anticipated adverse effects.

| LD₅₀ (oral, rat) | ~60 mg/kg (varies) | 20-29 mg/kg[9] | To be determined. The isobutyl group may increase CNS penetration, potentially lowering the convulsive dose. |

Experimental Protocol: Modified Irwin Test (Rodent)

  • Rationale: A comprehensive observational screen to assess the acute effects of a single dose of the test compound on behavior and physiological function in conscious animals.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer single oral doses of 4-isobutyl-2-aminopyridine (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

    • Observe each animal systematically at predefined time points (e.g., 15, 30, 60, 120, 240 minutes post-dose).

    • Score a wide range of parameters, including:

      • Behavioral: Alertness, grooming, reactivity, passivity.

      • Neurological: Tremors, convulsions, gait abnormalities, righting reflex, muscle tone.

      • Autonomic: Salivation, lacrimation, pupil size, body temperature.

  • Data Analysis: Summarize the observational scores in a tabular format. Determine the dose at which the first adverse effects are observed and characterize the nature and duration of these effects.

B. Cardiovascular and Respiratory Safety

These studies are typically combined in a single non-rodent species to assess integrated physiological responses.[15][17]

Experimental Protocol: Telemetered Cardiovascular and Respiratory Assessment (Beagle Dog)

  • Rationale: To continuously monitor cardiovascular (ECG, blood pressure, heart rate) and respiratory parameters in conscious, unrestrained animals, providing the most sensitive data for regulatory submission.

  • Animals: Male beagle dogs surgically implanted with telemetry transmitters.

  • Procedure:

    • Administer single oral doses of 4-isobutyl-2-aminopyridine (e.g., 0.5, 1.5, 5 mg/kg) and a vehicle control in a crossover design.

    • Record data continuously from pre-dose through 24 hours post-dose.

    • Key parameters to analyze include:

      • Cardiovascular: Heart rate, systolic/diastolic/mean arterial pressure, ECG intervals (PR, QRS, QT). Correct the QT interval for heart rate (e.g., using Van de Water's formula).

      • Respiratory: Respiratory rate.

  • Data Analysis: Compare time-matched, placebo-corrected data for each dose group. Any significant, dose-dependent changes in blood pressure, heart rate, or a >10 ms increase in the corrected QT interval would be a finding of concern.

Phase 3: Repeated-Dose Toxicity Studies

These studies are designed to identify target organs of toxicity following longer-term exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting the safe starting dose in human clinical trials.[19][20] A 28-day study in a rodent and a non-rodent species is standard.

Comparison of Sub-chronic Toxicity Findings

Parameter 4-Aminopyridine (Rat, 28-day oral study) 4-isobutyl-2-aminopyridine (Projected)
Target Organs Liver and Kidney (cell death observed).[4][5] Liver and kidneys are potential target organs. Histopathology will be critical.
Clinical Chemistry Increased LDH, AST, ALT, and decreased glucose.[4][5] Monitoring of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) is essential.

| Hematology | Increased leukocytes, decreased erythrocytes and hemoglobin at the highest dose.[4][5] | Standard hematology panel required. |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rat)

  • Rationale: To evaluate the safety profile of 4-isobutyl-2-aminopyridine after daily administration for 28 days and to identify a NOAEL.

  • Animals: Sprague-Dawley rats (equal numbers of males and females).

  • Procedure:

    • Administer 4-isobutyl-2-aminopyridine daily by oral gavage at three dose levels plus a vehicle control for 28 consecutive days. Dose levels are selected based on prior dose-range finding studies.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and weigh key organs.

    • Perform comprehensive histopathological examination of a standard list of tissues from the control and high-dose groups, with subsequent examination of target organs in lower-dose groups.

  • Data Analysis: Statistically analyze all quantitative data. The NOAEL is the highest dose level at which no substance-related adverse findings are observed.

Conclusion

The preclinical safety evaluation of a novel aminopyridine derivative like 4-isobutyl-2-aminopyridine requires a methodical, multi-faceted approach. While it is projected to share the class-defining risk of neurotoxicity, the specific impact of the isobutyl substitution on its potency, CNS penetration, and metabolic profile must be empirically determined. By comparing its emerging profile against the known data for 2-aminopyridine and 4-aminopyridine, researchers can make informed decisions.

This guide provides the strategic framework and detailed experimental methodologies necessary to build a comprehensive data package. A thorough execution of these studies is paramount to understanding the compound's risk-benefit profile and ensuring the safety of its potential transition into human clinical trials.

References

  • Title: Aminopyridines - EPA Archive Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: Gene expression profile of hybrid cell death Source: ResearchGate URL: [Link]

  • Title: Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death Source: PubMed URL: [Link]

  • Title: In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes Source: PMC (PubMed Central) URL: [Link]

  • Title: In vitro toxicology - Preclinical safety Source: Nuvisan URL: [Link]

  • Title: Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 393331 Source: Chemical Effects in Biological Systems URL: [Link]

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: PubMed URL: [Link]

  • Title: Aminopyridines Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine Source: PPRTV Library URL: [Link]

  • Title: Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry URL: [Link]

  • Title: Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: In Vitro Assays in Toxicology: A Comprehensive Overview Source: IT Medical Team URL: [Link]

  • Title: In vivo toxicology and safety pharmacology Source: Nuvisan URL: [Link]

  • Title: Preclinical Toxicology Studies Source: Ichor Life Sciences URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]

  • Title: In Vivo Studies - Safety Pharmacology Source: Charles River Laboratories URL: [Link]

  • Title: Preclinical GLP Toxicology Studies Source: Charles River Laboratories URL: [Link]

  • Title: Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders Source: PubMed URL: [Link]

  • Title: Safety Pharmacology in Focus: Targeted Testing for Smarter INDs Source: Charles River Laboratories URL: [Link]

  • Title: Preclinical Research in Drug Development: From Toxicology to Translational Insights Source: Altasciences URL: [Link]

  • Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL: [Link]

  • Title: Preclinical Toxicology of New Drugs Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 4-Aminopyridine Toxicity: a Case Report and Review of the Literature Source: PMC (PubMed Central) URL: [Link]

  • Title: 4-aminopyridine toxicity: a case report and review of the literature Source: PubMed URL: [Link]

  • Title: 4-Aminopyridine Toxicity: A Case Report and Review of the Literature Source: ResearchGate URL: [Link]

  • Title: safety data sheet sds/msds 2-amino pyridine Source: Biochem Chemopharma URL: [Link]

  • Title: Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial Source: PLOS ONE URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.